(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIIIAZJXTLRE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89054-49-9 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-95-3 | |
| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nε-(tert-butoxycarbonyl)-L-lysine or H-Lys(Boc)-OH, is a pivotal lysine derivative extensively utilized in the field of peptide chemistry and drug development. Its strategic design, featuring a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group of the L-lysine side chain, allows for the selective formation of peptide bonds at the α-amino group while the side chain remains protected. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical Properties
This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₄ |
| Molecular Weight | 246.30 g/mol [1][2] |
| IUPAC Name | (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| CAS Number | 2418-95-3[1] |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | 250 °C (decomposes) |
| Boiling Point | 412.9 °C at 760 mmHg |
| Solubility | Slightly soluble in water (2 mg/mL), methanol, and acetic acid.[1] |
| Optical Rotation | [α]D²⁰ = +15 ± 3º (c=1 in acetic acid)[3] |
Spectroscopic Data
While detailed spectral data with assigned peaks can vary slightly based on the solvent and instrument conditions, the following provides a general overview of the expected spectroscopic characteristics for this compound.
-
¹H NMR: A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of this compound.
-
¹³C NMR: Similar to the proton NMR, the carbon spectrum is expected to be in agreement with the molecular structure.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 247.1652, corresponding to the molecular formula C₁₁H₂₃N₂O₄⁺.
Experimental Protocols
The synthesis of this compound is a critical process for its application in peptide synthesis. Below are detailed methodologies for its preparation.
Synthesis of this compound from L-Lysine
This protocol outlines a common method for the selective protection of the ε-amino group of L-lysine.
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)
Procedure:
-
Dissolution: Dissolve L-lysine hydrochloride in a mixture of dioxane and water.[4]
-
pH Adjustment: Adjust the pH of the solution to approximately 10-11 by the dropwise addition of a 1 M NaOH solution or by using sodium bicarbonate.[4] This deprotonates the amino groups, making them nucleophilic.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while maintaining the pH. The reaction mixture is typically stirred at room temperature for several hours to overnight.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate and byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid such as HCl or KHSO₄.[4] This protonates the carboxylic acid and the α-amino group, while the Boc-protected ε-amino group remains neutral.
-
Extract the product into an organic solvent like ethyl acetate.[4]
-
-
Purification:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
A general workflow for this synthesis is depicted in the following diagram:
Applications in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc group on the side chain is stable to the conditions used for the removal of the temporary Nα-protecting group (typically Fmoc), ensuring the integrity of the side chain during peptide elongation.
Role in Solid-Phase Peptide Synthesis (SPPS)
In a typical Fmoc-based SPPS workflow, the C-terminal amino acid is first anchored to a solid support (resin). The synthesis then proceeds by a series of deprotection and coupling steps. When incorporating a lysine residue, Fmoc-Lys(Boc)-OH is used. The Fmoc group is removed to allow for the coupling of the next amino acid, while the Boc group remains intact. The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).
A simplified logical flow of incorporating H-Lys(Boc)-OH into a peptide chain via SPPS is illustrated below:
Biological Significance
It is important to note that this compound is a synthetic amino acid derivative designed for chemical synthesis. Extensive literature searches have not revealed any direct involvement of this compound in biological signaling pathways or other physiological processes in its protected form. Its significance lies in its role as a precursor for the synthesis of peptides and peptidomimetics that may have biological activity.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of the chemical properties, synthesis, and primary application of this compound. For researchers and professionals in drug development, a thorough grasp of these aspects is essential for the successful design and synthesis of novel peptide-based therapeutics.
References
Navigating the Solution: A Technical Guide to the Solubility of Boc-Protected Lysine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of various forms of Boc-protected lysine in common organic solvents. Understanding the solubility characteristics of these crucial building blocks is paramount for the successful design, optimization, and execution of synthetic protocols in peptide synthesis and drug development. This document outlines available solubility data, details experimental methodologies for solubility determination, and explores the key factors influencing the dissolution of these compounds.
Core Concepts in Boc-Protected Lysine Solubility
The solubility of an amino acid derivative is governed by a delicate interplay of its molecular structure and the physicochemical properties of the solvent. In the case of Boc-protected lysine, several key features dictate its behavior in solution:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group, being bulky and lipophilic, significantly influences the overall polarity of the lysine derivative. It masks the polar amino group, thereby increasing the compound's affinity for less polar organic solvents.
-
The Lysine Side Chain: The nature of the lysine side chain, specifically whether the ε-amino group is free or also protected, plays a crucial role. A free ε-amino group can participate in hydrogen bonding, potentially increasing solubility in more polar solvents. Conversely, protection of the ε-amino group, for instance with another Boc group (Nα,Nε-di-Boc-L-lysine), further enhances the lipophilic character of the molecule.
-
The Carboxylic Acid Group: The presence of the free carboxylic acid moiety introduces a polar, hydrophilic center capable of hydrogen bonding. This group contributes to solubility in more polar organic solvents.
-
Physical Form: The physical state of the Boc-protected lysine, such as being a free acid or a salt (e.g., dicyclohexylammonium salt), can significantly impact its solubility profile. Salts often exhibit different solubility characteristics compared to their corresponding free acids.
Solubility Data of Boc-Protected Lysine Derivatives
The following tables summarize the available qualitative and quantitative solubility data for Nα-Boc-L-lysine, Nε-Boc-L-lysine, and Nα,Nε-di-Boc-L-lysine in a range of organic solvents. It is important to note that quantitative data in the public domain is limited, and the provided information should be used as a guide. Actual solubility can vary depending on factors such as purity, temperature, and the specific experimental conditions.
Table 1: Solubility of Nα-Boc-L-lysine (Boc-Lys-OH)
| Solvent | Chemical Class | Qualitative Solubility |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Information not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |
| Methanol (MeOH) | Polar Protic | Slightly soluble[2] |
| Water | Polar Protic | Less soluble than in organic solvents[1] |
Table 2: Solubility of Nε-Boc-L-lysine (H-Lys(Boc)-OH)
| Solvent | Chemical Class | Qualitative Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][4] |
| Water | Polar Protic | Slightly soluble[3] |
Table 3: Solubility of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |
| Chloroform | Chlorinated Hydrocarbon | - | Soluble[5] |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | - | Soluble |
| Diethyl Ether | Ether | - | Soluble[5] |
| Dimethylformamide (DMF) | Polar Aprotic | - | Soluble |
| Ethyl Acetate | Ester | - | Soluble[5] |
| Methanol (MeOH) | Polar Protic | - | Soluble[5] |
| Water | Polar Protic | 0.875 mg/mL[6] | - |
Experimental Protocol for Solubility Determination
A reliable and standardized method for determining the solubility of Boc-protected lysine derivatives is crucial for reproducible research. The following protocol outlines the equilibrium saturation method coupled with gravimetric analysis, a robust and widely applicable technique.[4][7][8][9]
Objective: To determine the solubility of a Boc-protected lysine derivative in a specific organic solvent at a defined temperature.
Materials:
-
Boc-protected lysine derivative (e.g., Nα-Boc-L-lysine)
-
Organic solvent of interest (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 μm)
-
Pre-weighed, dry evaporating dish or watch glass
-
Analytical balance (accurate to at least 0.1 mg)
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the Boc-protected lysine derivative to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Add a known volume of the organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the maximum amount of solute has dissolved.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a solvent-resistant filter. This step is critical to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the evaporating dish in an oven at a temperature below the decomposition point of the Boc-protected lysine to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
Determine the solubility by dividing the mass of the dissolved solid by the volume of the supernatant collected. The result can be expressed in units such as g/L or mg/mL.
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of Boc-protected lysine solubility.
Factors Influencing Solubility
Several factors can significantly influence the solubility of Boc-protected lysine derivatives in organic solvents. Careful consideration of these factors is essential for optimizing experimental conditions.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve a Boc-protected amino acid, but caution must be exercised to avoid potential degradation of the compound.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental guide. The nonpolar Boc group favors less polar solvents, while the carboxylic acid and any free amino groups favor more polar environments. A solvent that can effectively solvate both the nonpolar and polar regions of the molecule will typically be a good choice.
-
Presence of Additives: In some cases, the addition of a small amount of a co-solvent can enhance solubility. For instance, if a Boc-protected amino acid has low solubility in a primary solvent, adding a small volume of a stronger, miscible solvent in which the compound is highly soluble can improve overall dissolution.
-
Purity of the Compound: Impurities present in the Boc-protected lysine can affect its crystal lattice energy and, consequently, its solubility.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble compounds by breaking down solute aggregates and increasing the surface area available for solvation.
Conclusion
The solubility of Boc-protected lysine derivatives is a critical parameter that dictates their utility in a wide range of synthetic applications. While quantitative solubility data remains somewhat limited in the public domain, a thorough understanding of the structural features of these molecules and the principles of solubility provides a strong foundation for solvent selection. The experimental protocol detailed in this guide offers a reliable method for determining solubility in the laboratory, enabling researchers to make informed decisions for their specific synthetic needs. By carefully considering the factors that influence solubility, scientists and drug development professionals can optimize their reaction conditions, improve yields, and streamline their synthetic workflows.
References
- 1. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]
- 2. Boc-l-lysine, 99% | 13734-28-6 | Na-(tert-Butoxycarbonyl)-L-lysine, Boc-Lys-OH [ottokemi.com]
- 3. chembk.com [chembk.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
- 6. 2483-46-7 | Boc-Lys(Boc)-OH | Lisdexamfetamine Dimesylate | Ambeed.com [ambeed.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
Synthesis and Purification of H-Lys(Boc)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nε-(tert-butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH), a critical building block in peptide synthesis and pharmaceutical development. This document details common synthetic methodologies, purification protocols, and key analytical data to support researchers in obtaining high-purity H-Lys(Boc)-OH.
Introduction
H-Lys(Boc)-OH is a derivative of the amino acid L-lysine where the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group. This selective protection leaves the α-amino group available for peptide bond formation, making it an invaluable reagent in solid-phase and solution-phase peptide synthesis. The purity of H-Lys(Boc)-OH is paramount to ensure the fidelity of peptide synthesis and the quality of the final drug product. This guide outlines reliable methods for its preparation and purification.
Synthesis of H-Lys(Boc)-OH
The most prevalent method for the synthesis of H-Lys(Boc)-OH involves the reaction of L-lysine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The key challenge lies in the selective protection of the ε-amino group over the α-amino group. Two primary strategies are employed: direct reaction with controlled pH and the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups.
Synthesis via Direct Reaction with Di-tert-butyl Dicarbonate
This method relies on the differential nucleophilicity of the two amino groups of lysine under specific pH conditions.
Experimental Protocol:
-
Dissolve L-lysine hydrochloride in a mixture of dioxane and water (1:1, v/v).
-
Cool the solution in an ice-water bath.
-
Adjust the pH of the solution to between 10 and 11 by the dropwise addition of a 1 M sodium hydroxide solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while maintaining the pH.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous solution to a pH of 1-2 with a 4 M potassium bisulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the product.
Synthesis via Copper(II) Complexation
This method provides enhanced selectivity for the ε-amino group by forming a copper(II) chelate with the α-amino and carboxyl groups of lysine, thus blocking their reactivity.
Experimental Protocol:
-
Prepare a solution of L-lysine hydrochloride in water.
-
Add a solution of copper(II) sulfate to form the lysine-copper complex.
-
Adjust the pH to approximately 9 with a suitable base (e.g., sodium carbonate).
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Remove the copper by treating the solution with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitation as copper sulfide.
-
Adjust the pH to the isoelectric point of H-Lys(Boc)-OH (around 5.6) to precipitate the product.[1]
-
Filter, wash with cold water, and dry the product.
Comparison of Synthetic Methods
| Feature | Direct Reaction with (Boc)₂O | Copper(II) Complexation Method |
| Primary Reagents | L-lysine·HCl, (Boc)₂O, NaOH | L-lysine·HCl, CuSO₄, (Boc)₂O, Base |
| Solvent System | Dioxane/Water | Water |
| Selectivity Control | pH adjustment | Copper chelation |
| Work-up Complexity | Moderate | Higher (copper removal step) |
| Typical Yield | 85-95% | 70-85% |
| Purity before Purification | Good to excellent | Generally high |
Synthesis Workflow
Caption: General workflow for the synthesis of H-Lys(Boc)-OH.
Purification of H-Lys(Boc)-OH
The purification of H-Lys(Boc)-OH is crucial to remove unreacted starting materials, di-protected lysine (Boc-Lys(Boc)-OH), and other by-products. The choice of purification method depends on the scale of the synthesis and the desired final purity.
Recrystallization
Recrystallization is an effective method for purifying solid H-Lys(Boc)-OH, particularly for removing small amounts of impurities.
Experimental Protocol:
-
Dissolve the crude H-Lys(Boc)-OH in a minimal amount of a hot "good" solvent (e.g., water or ethanol).
-
If the solution is colored, treat it with activated charcoal and perform a hot filtration.
-
Slowly add a "poor" solvent (e.g., acetone or diethyl ether) in which the product is less soluble, until the solution becomes turbid.
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for separating H-Lys(Boc)-OH from charged impurities, including unreacted lysine and di-protected lysine.
Experimental Protocol:
-
Resin Selection and Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Prepare a slurry of the resin and pack it into a chromatography column. Equilibrate the column with a starting buffer of low ionic strength and acidic pH (e.g., 0.2 M citrate buffer, pH 3.5).
-
Sample Loading: Dissolve the crude H-Lys(Boc)-OH in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound compounds using a pH or salt gradient. A stepwise or linear gradient of increasing pH or salt concentration (e.g., a gradient of 0.2 M to 1.0 M citrate buffer, or a pH gradient from 3.5 to 6.0) will separate the components based on their charge. H-Lys(Boc)-OH will elute at a characteristic pH and salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Desalting: Pool the pure fractions and remove the buffer salts by dialysis or using a desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain the pure H-Lys(Boc)-OH as a white powder.
Purification Workflow
Caption: Purification workflow for H-Lys(Boc)-OH.
Characterization Data
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₁H₂₂N₂O₄ |
| Molecular Weight | 246.30 g/mol |
| Melting Point | ~250 °C (decomposes)[1] |
| Optical Rotation ([α]²⁰/D) | +18° (c=1 in acetic acid) |
| ¹H NMR (400 MHz, D₂O) | δ 3.88 (t, 1H), 3.00 (t, 2H), 1.71 (m, 2H), 1.68 (m, 2H), 1.44 (s, 9H), 1.43 (m, 2H) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H, N-H), 1690 (C=O, Boc), 1580 (C=O, carboxylate), 1520 (N-H bend) |
| Purity (by HPLC) | ≥99% |
Conclusion
The synthesis and purification of H-Lys(Boc)-OH are well-established processes critical for the advancement of peptide-based therapeutics and research. The choice between direct Boc protection and the copper chelate method for synthesis depends on the desired scale, selectivity, and process constraints. Subsequent purification by recrystallization or ion-exchange chromatography can yield H-Lys(Boc)-OH of high purity, suitable for demanding applications in drug development and scientific research. Careful execution of the detailed protocols in this guide will enable researchers to consistently produce high-quality H-Lys(Boc)-OH.
References
An In-depth Technical Guide on the Stability and Storage of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as Nε-Boc-L-lysine or Boc-Lys-OH, is a critical building block in peptide synthesis and various bioconjugation applications. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group allows for selective deprotection and subsequent modification, making it an invaluable tool in the construction of complex peptides and other lysine-containing molecules. Ensuring the stability and integrity of this reagent is paramount for the successful synthesis of the desired final products. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Chemical Stability Profile
The primary determinant of this compound's stability is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions, which is the cornerstone of its utility in orthogonal peptide synthesis strategies.
2.1 Degradation Pathways
The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the Boc group. This reaction proceeds via the formation of a stable tert-butyl cation, which then typically eliminates a proton to form isobutylene gas, and releases carbon dioxide. The ε-amino group of the lysine is thereby deprotected.
Other potential degradation pathways, although less common under standard storage and handling conditions, include oxidation of the amino groups, particularly in the presence of oxidizing agents or prolonged exposure to light and air.
2.2 Factors Influencing Stability
-
pH: The compound is most stable at neutral to slightly basic pH. Acidic conditions will lead to rapid deprotection of the Boc group.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, even in the solid state over extended periods.
-
Moisture: The presence of moisture can facilitate hydrolysis of the Boc group, especially in non-neutral pH environments.
-
Light: While not as significant as pH and temperature, prolonged exposure to high-intensity light may contribute to oxidative degradation.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
3.1 Storage Conditions
For long-term stability, the compound should be stored under cold and dry conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes thermal degradation and preserves the integrity of the Boc group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| State | Solid (lyophilized powder) | More stable than in solution. |
3.2 Handling Practices
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: For multi-use containers, flushing with a dry, inert gas before resealing is recommended.
-
Avoid Contamination: Use clean, dry spatulas and weighing instruments.
-
Solution Stability: Solutions of this compound are significantly less stable than the solid form. If solutions must be prepared in advance, they should be made in aprotic solvents and stored at low temperatures for a limited time. Avoid acidic solvents.
Quantitative Stability Data (Representative)
While specific, long-term quantitative stability data for this compound is not extensively published, the following tables provide representative data based on the known stability of similar Boc-protected amino acids. These values should be considered illustrative.
Table 1: Representative Solid-State Stability of Boc-Protected Amino Acids
| Storage Condition | Duration | Purity by HPLC (%) |
| -20°C, Dry, Dark | 24 months | >99% |
| 2-8°C, Dry, Dark | 12 months | >98% |
| 25°C / 60% RH | 6 months | ~95% |
| 40°C / 75% RH | 3 months | <90% |
Table 2: Representative Solution Stability of Boc-Protected Amino Acids (in DMF at 25°C)
| Time | Purity by HPLC (%) |
| 0 hours | 99.5% |
| 24 hours | 99.0% |
| 72 hours | 98.2% |
| 1 week | 97.0% |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
5.1 Objective
To evaluate the stability of this compound under various stress conditions and to identify its primary degradation products.
5.2 Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and Mass Spectrometer (MS)
-
pH meter
-
Incubator/oven
-
Photostability chamber
5.3 Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C.
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For solid thermal stress, dissolve a weighed amount in the initial solvent at each time point.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. Dilute all samples to a suitable concentration for analysis.
5.4 Analytical Method: Stability-Indicating RP-HPLC-UV/MS
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and MS for peak identification.
-
Data Analysis: Calculate the percentage of remaining parent compound and identify the mass of any degradation products.
Conclusion
The stability of this compound is primarily dictated by the acid-lability of the Boc protecting group. By adhering to the recommended storage conditions of cold, dry, and inert environments, the integrity of this critical reagent can be maintained for extended periods. For applications requiring the highest purity, it is advisable to assess the quality of the material before use, especially if it has been stored for a prolonged time or exposed to suboptimal conditions. The provided experimental protocols offer a robust framework for conducting stability assessments and ensuring the reliability of this compound in research and development.
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, target peptides. The tert-butyloxycarbonyl (Boc) group, a cornerstone of solid-phase peptide synthesis (SPPS), continues to be a vital tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the function of the Boc protecting group, its underlying chemical mechanisms, detailed experimental protocols, and a quantitative analysis of its performance and associated side reactions.
Core Function and Mechanism of the Boc Protecting Group
The primary role of the Boc group is to reversibly protect the α-amino group of an amino acid. This prevents the highly nucleophilic amine from engaging in undesirable side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
A key characteristic of the Boc group is its lability in acidic conditions, which allows for its selective removal without disturbing the more acid-stable protecting groups often used for amino acid side chains. This graduated acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.
The mechanism of Boc deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a moderately strong acid, most commonly trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine of the peptide and carbon dioxide.[1]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical for the overall success of peptide synthesis, directly impacting yield and purity. The following tables summarize quantitative data for these key processes.
Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids [2]
| Amino Acid Type | Reagent | Base | Solvent System | Typical Reaction Time (hours) | Typical Yield (%) |
| Aliphatic | (Boc)₂O | NaOH | Dioxane/Water | 2-4 | >95 |
| Aromatic | (Boc)₂O | Na₂CO₃ | THF/Water | 3-6 | >90 |
| Hydroxylic | (Boc)₂O | TEA | Dioxane/Water | 4-8 | >90 |
| Acidic/Amidic | (Boc)₂O | NaOH | Acetone/Water | 2-5 | >95 |
Table 2: Common Reagents and Efficacy for Boc Deprotection in SPPS [2]
| Reagent | Concentration | Scavenger | Typical Reaction Time (minutes) | Efficacy (%) | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 | >99 | The most common and standard method. |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 | >98 | An alternative to TFA. |
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support.
Experimental Protocols
Boc Protection of an Amino Acid (General Procedure)
This protocol describes the general method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or other suitable solvent mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add the base (e.g., NaOH) and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (Boc)₂O portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring completion by TLC.
-
Concentrate the reaction mixture to remove the organic solvent.
-
Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the N-Boc protected amino acid.
Manual Boc-SPPS of a Dipeptide (Ala-Gly) on Merrifield Resin
This protocol outlines the manual synthesis of the dipeptide Ala-Gly on a 0.1 mmol scale.
Materials:
-
Merrifield resin (e.g., 200 mg with 0.5 mmol/g loading)
-
Boc-Gly-OH
-
Boc-Ala-OH
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Isopropanol (IPA)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
Step 1: Resin Swelling and First Amino Acid Attachment (Boc-Gly-Merrifield Resin)
-
Swell the Merrifield resin in DCM for 30 minutes in a fritted reaction vessel.[3]
-
Prepare the cesium salt of Boc-Gly-OH by reacting it with Cs₂CO₃ in DMF.[3]
-
Add the Boc-Gly-OH cesium salt solution to the swollen resin and heat at 50°C for 12-24 hours.[3]
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Step 2: Synthesis Cycle for Coupling of Boc-Ala-OH
-
Resin Swelling: Swell the Boc-Gly-resin in DCM (5 mL) for 30 minutes. Drain the solvent.[4]
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3 x 5 mL), IPA (2 x 5 mL), and DCM (3 x 5 mL).
-
Neutralization: Add 10% DIEA in DCM (5 mL) and agitate for 2 minutes. Repeat this step.
-
Washing: Wash the resin with DCM (3 x 5 mL).
-
Coupling:
-
In a separate vessel, dissolve Boc-Ala-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add this solution to the resin, followed by DIEA (4-6 equivalents).[5]
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates success.[2]
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 3: Final Cleavage and Deprotection Safety Precaution: Anhydrous HF is extremely toxic and must be handled in a specialized apparatus by trained personnel.[4]
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF cleavage apparatus and add anisole as a scavenger.[3]
-
Cool the vessel to -5 to 0°C and condense anhydrous HF into it.[3]
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the crude peptide with 10% acetic acid and lyophilize.
Step 4: Analysis
-
Yield Calculation: Determine the crude yield by weight.
-
Purity Analysis: Analyze the crude peptide by RP-HPLC. A typical gradient would be 5-65% acetonitrile in water (both with 0.1% TFA) over 30 minutes on a C18 column, with detection at 220 nm.[6]
-
Identity Confirmation: Confirm the molecular weight of the dipeptide using mass spectrometry.
Common Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, which may affect the purity and yield of the final peptide. Understanding and mitigating these is crucial for successful synthesis.
Table 3: Overview of Common Side Reactions in Boc-SPPS
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support. Particularly prevalent with Pro or Gly at the C-terminus.[7] | The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin. | Use in-situ neutralization protocols to minimize the time the free amine is exposed. Couple the third amino acid rapidly and efficiently.[7] |
| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Over-activation of the carboxylic acid, presence of base. Cys and His are particularly susceptible. | Use of coupling reagents that minimize racemization (e.g., HOBt/HBTU). Careful control of base concentration and reaction time. |
| Aspartimide Formation | Cyclization of aspartic acid residues to form a five-membered succinimide ring, which can lead to a mixture of α- and β-peptides. | Base-catalyzed reaction, especially with Asp-Gly, Asp-Ala, or Asp-Ser sequences.[5] | Historically, Boc-SPPS shows less aspartimide formation than Fmoc-SPPS due to acidic deprotection. Use of Asp(OcHex) side-chain protection can further reduce this.[2] |
| tert-Butylation | Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation generated during Boc deprotection.[8] | Reaction of the tert-butyl carbocation with nucleophilic side chains. | Addition of scavengers (e.g., 0.5% dithioethane - DTE) to the deprotection solution to trap the carbocations.[8] |
Logical Pathways in Boc-SPPS Decision Making
Conclusion
The Boc protecting group, a foundational tool in peptide chemistry, remains a robust and valuable option for solid-phase peptide synthesis. Its unique acid lability, coupled with the wealth of established protocols, makes it particularly well-suited for the synthesis of long and challenging sequences, especially those prone to aggregation. While the harsher final cleavage conditions require specialized handling, a thorough understanding of the underlying chemistry, careful optimization of reaction parameters, and the strategic use of scavengers can lead to the successful synthesis of high-purity peptides for a wide range of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
The Versatile Role of Boc-Protected Lysine in Biochemical Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern biochemistry and pharmaceutical science, enabling the precise synthesis and modification of complex biomolecules. Among these, the tert-butyloxycarbonyl (Boc) group has proven to be an invaluable tool for the protection of amino groups, particularly that of lysine. This technical guide delves into the multifaceted applications of Boc-protected lysine, offering insights into its core functionalities in peptide synthesis, protein modification, and the development of novel therapeutics.
Core Application: A Linchpin in Peptide Synthesis
Boc-protected lysine is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides.[1][2] The Boc group shields the α-amino group of lysine, preventing its unwanted participation in peptide bond formation during the stepwise assembly of the peptide chain.[1] This allows for a controlled and sequential addition of amino acids to a growing peptide anchored to a solid resin support.[]
The choice of protecting group for the ε-amino group of the lysine side chain is critical and dictates the synthetic strategy. This has led to the development of a diverse toolkit of Boc-lysine derivatives, each with unique properties that allow for orthogonal protection schemes. In these schemes, different protecting groups can be selectively removed under distinct chemical conditions, affording precise control over the modification of specific lysine residues within a peptide sequence.[4][5]
For instance, in Boc-based SPPS, the α-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while more robust protecting groups on the side chain, such as the benzyloxycarbonyl (Z) group, remain intact.[6][7] This orthogonality is crucial for preventing the formation of branched peptides.[7] Conversely, in Fmoc-based SPPS, Fmoc-Lys(Boc)-OH is a commonly used derivative where the acid-labile Boc group on the side chain is stable to the basic conditions used for Fmoc removal from the α-amino group.[8][9]
Key Boc-Protected Lysine Derivatives in Peptide Synthesis
| Derivative | α-Amino Protection | ε-Amino Protection | Key Features & Applications |
| Boc-Lys-OH | Boc | None | Used when the ε-amino group is intended to be free for subsequent modifications or in solution-phase synthesis.[10] |
| Boc-Lys(Z)-OH | Boc | Benzyloxycarbonyl (Z) | Orthogonal protection for Boc-SPPS; Z group is removed by hydrogenolysis.[4] |
| Boc-Lys(2-Cl-Z)-OH | Boc | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Commonly used in Boc-SPPS; more acid-stable than Z but removable with strong acids like HF.[7][11] |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | A cornerstone of Fmoc-SPPS, allowing for selective deprotection of the ε-amino group on-resin for side-chain modification.[7][8][9] |
| Boc-Lys(Boc)-OH | Boc | Boc | Both amino groups are protected by Boc, useful in specific synthetic strategies and bioconjugation.[12][13] |
| Boc-Lys(Msc)-OH | Boc | Methylsulfonylethoxycarbonyl (Msc) | The Msc group is base-labile, offering an orthogonal protection strategy for the synthesis of branched or cyclic peptides.[5] |
Expanding Horizons: Beyond Peptide Synthesis
The utility of Boc-protected lysine extends far beyond the routine synthesis of linear peptides. Its unique chemical properties are harnessed in a variety of advanced biochemical applications.
Protein Modification and Bioconjugation
The selective deprotection of a Boc-protected lysine residue within a synthetic peptide or on a protein surface opens up avenues for site-specific modifications.[8] This allows for the attachment of various moieties, including:
-
Fluorophores and Biotin: For creating labeled peptides and proteins used in diagnostic assays and imaging studies.[5]
-
Polyethylene Glycol (PEG): PEGylation, facilitated by derivatives like N-Boc-N'-(mPEG24)-L-Lysine-OH, can enhance the pharmacokinetic properties of therapeutic peptides by increasing their solubility and in vivo half-life, while reducing immunogenicity.[14]
-
Drug Molecules: For the development of targeted drug delivery systems where a therapeutic agent is conjugated to a specific site on a peptide or protein.[8][15]
Drug Delivery Systems
Boc-protected lysine and its derivatives are integral to the design of sophisticated drug delivery vehicles.[1][15] For example, they can be incorporated into self-assembling peptide nanostructures or liposomes to facilitate targeted delivery of therapeutic payloads to specific cells or tissues. The ability to control the display of functional groups on the surface of these delivery systems is critical for their efficacy.
Probing Post-Translational Modifications
The study of post-translational modifications (PTMs) is crucial for understanding cellular signaling and disease pathogenesis. Boc-protected lysine derivatives are instrumental in the synthesis of peptides bearing specific PTMs, which can then be used as probes to study the enzymes involved in these modifications and their biological consequences.
-
Ubiquitination: The synthesis of ubiquitin chains, which play a central role in protein degradation and signaling, often employs lysine derivatives with orthogonal protecting groups to control the linkage of ubiquitin monomers.[5][16] For instance, Boc-Lys(Msc)-OH allows for the selective deprotection of a lysine side chain to enable the growth of a ubiquitin chain at a specific site.[5] Furthermore, antibodies that recognize the diglycine remnant left after tryptic digestion of ubiquitinated proteins, a key tool in ubiquitin proteomics, were developed using antigens synthesized with Boc-protected glycine on lysine residues.[17][18]
-
Methylation and Acetylation: Derivatives such as N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine are used to synthesize site-specifically methylated peptides.[19][20] These modified peptides are vital for studying the role of histone methylation and acetylation in epigenetics and gene regulation.[20][21][22]
Experimental Protocols and Methodologies
The successful application of Boc-protected lysine hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key procedures.
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes the removal of the Nα-Boc group from a resin-bound peptide using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Scavenger (e.g., Anisole or Triisopropylsilane (TIS)), if required for sensitive residues
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[14]
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature.[14][23] Use approximately 10 mL of solution per gram of resin.[24]
-
Washing: Filter the resin and wash it thoroughly with DCM (3 times) followed by DMF (3 times) to remove residual TFA and the cleaved Boc group.[14]
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes.[14]
-
Washing: Wash the resin thoroughly with DMF (3 times) to remove excess DIEA and its salt.[14]
-
Confirmation: The completion of the deprotection and neutralization can be confirmed using a qualitative method like the Kaiser test.
Protocol 2: Coupling of a Boc-Protected Amino Acid in SPPS
This protocol outlines the coupling of the next Boc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Boc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Activation: In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (3 equivalents) and an additive like HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.[14]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.[14]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[14]
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts.[14]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[14]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex workflows and biological pathways in which Boc-protected lysine plays a role.
Caption: A simplified workflow of a single cycle in Boc-based solid-phase peptide synthesis (SPPS).
Caption: Orthogonal protection strategy using Fmoc-Lys(Boc)-OH in peptide synthesis.
Caption: A simplified schematic of the protein ubiquitination pathway.
Conclusion
Boc-protected lysine is far more than a simple protected amino acid; it is a versatile and powerful tool that has significantly impacted the landscape of biochemistry and drug development. Its central role in peptide synthesis, coupled with its expanding applications in protein modification, drug delivery, and the study of cellular processes, underscores its enduring importance. As research continues to push the boundaries of molecular science, the strategic application of Boc-protected lysine and its derivatives will undoubtedly continue to facilitate groundbreaking discoveries and the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. BOC-L-Lysine | Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 11. peptide.com [peptide.com]
- 12. chemimpex.com [chemimpex.com]
- 13. BOC-Lys(Boc)-OH (2483-46-7) at Nordmann - nordmann.global [nordmann.global]
- 14. benchchem.com [benchchem.com]
- 15. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]
- 16. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 21. Targeting bromodomains: epigenetic readers of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dynamic lysine methylation on histone H3 defines the regulatory phase of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of H-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for H-Lys(Boc)-OH (Nε-tert-Butoxycarbonyl-L-lysine), a critical building block in peptide synthesis and various research applications. Adherence to proper safety protocols is paramount when handling this compound to ensure personnel safety and maintain experimental integrity. This document summarizes key safety information from various Safety Data Sheets (SDS) and provides a logical workflow for its safe handling.
Core Safety & Physicochemical Data
Quantitative data regarding the physical, chemical, and safety properties of H-Lys(Boc)-OH are summarized below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2418-95-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₂₂N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 246.30 g/mol | [2][3][5][6] |
| Appearance | White to off-white crystalline powder or solid | [1][3][7][8][9] |
| Melting Point | 244 - 250 °C (decomposes) | [3][6][7][8][9][10] |
| Boiling Point | ~389.3 °C (estimated) | [3][10] |
| Density | ~1.13 g/cm³ (estimated) | [3][10] |
| Solubility | Slightly soluble in water. Soluble in DMSO and acetic acid. | [2][6][7][8] |
| Optical Rotation | [α]20/D +15° to +18° (c=1 in acetic acid) | [6][9][10] |
| Flash Point | ~203.5 °C | [3] |
| Storage Temperature | 2-8°C, desiccated and protected from light | [3][6][9][11] |
Toxicological and Hazard Information
| Hazard Category | Information | Source |
| Acute Toxicity | No data available. Not expected to be acutely toxic. | [1][11] |
| Skin Corrosion/Irritation | May cause skin irritation. | [14] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [14] |
| Respiratory/Skin Sensitization | No data available. | [1] |
| Germ Cell Mutagenicity | No data available. | [1] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | [1] |
| Reproductive Toxicity | No information available. | [11] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [14] |
Fire and Explosion Hazards
| Hazard | Details | Source |
| Flammability | Combustible solid. | [6][15] |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][12] |
| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides (NOx). | [1] |
| Special Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [1][12] |
| Explosion Hazard | Enrichment of fine dust can lead to a risk of dust explosion. | [13] |
Experimental Protocols
Detailed experimental protocols for determining the safety parameters of H-Lys(Boc)-OH are not explicitly provided in standard Safety Data Sheets. The data presented are typically generated using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.
For instance:
-
Melting Point: Determined using a capillary melting point apparatus, following a method like OECD Guideline 102.
-
Water Solubility: Assessed using a method such as the flask method described in OECD Guideline 105.
-
Acute Toxicity: While not available for this specific compound, studies would typically follow OECD Guidelines for oral, dermal, or inhalation toxicity (e.g., OECD 420, 402, 403).
Researchers should consult these standardized guidelines for detailed experimental procedures.
Safe Handling and Emergency Procedures
Based on the available safety data, a logical workflow for handling H-Lys(Boc)-OH is essential.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended where dust is generated.[11]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][6][14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1][6][12][14]
-
Respiratory Protection: For operations generating significant dust, a NIOSH-approved N95 respirator is recommended.[6][15]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][12]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][12][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][11][12]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of H-Lys(Boc)-OH, from receipt of the chemical to its final disposal.
Caption: Logical workflow for the safe handling of H-Lys(Boc)-OH.
This guide is intended for use by qualified individuals trained in handling potentially hazardous chemicals. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 4. peptide.com [peptide.com]
- 5. scbt.com [scbt.com]
- 6. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2418-95-3 CAS MSDS (H-Lys(Boc)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. anaspec.com [anaspec.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Boc-Lys-OH 99 13734-28-6 [sigmaaldrich.com]
An In-Depth Technical Guide to the Boc/Bzl Protection Strategy in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development, relies on the strategic use of protecting groups to ensure the precise assembly of amino acids into a desired peptide sequence. The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy, pioneered by R.B. Merrifield, represents a classical and robust approach to SPPS.[1] This strategy is founded on the principle of graduated acid lability, where different protecting groups are removed by varying strengths of acid.[2] This guide provides a comprehensive overview of the Boc/Bzl strategy, including its core principles, detailed experimental protocols, quantitative data, and a discussion of potential side reactions and mitigation strategies.
The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. This group is removed at each cycle of amino acid addition using a moderate acid, typically trifluoroacetic acid (TFA).[3] Concurrently, more acid-stable benzyl-based protecting groups are used for the semi-permanent protection of reactive amino acid side chains.[4] These benzyl-type protecting groups, along with the linkage of the peptide to the resin, are resistant to the conditions of Boc group removal and are only cleaved at the final step of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]
While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains highly relevant for the synthesis of long or complex peptides, hydrophobic sequences, and peptides containing base-sensitive modifications.[7]
Core Principles of the Boc/Bzl Strategy
The Boc/Bzl strategy is a non-orthogonal protection scheme, as both the temporary (Boc) and semi-permanent (Bzl) protecting groups are removed by acidic conditions.[4] The selectivity is achieved by exploiting the significant difference in acid lability between the Boc group and the benzyl-based side-chain protecting groups.[4]
The SPPS Cycle in the Boc/Bzl Strategy:
The synthesis proceeds in a cyclical manner, with each cycle consisting of three main steps:
-
Deprotection: The N-terminal Boc group is removed with a solution of TFA in dichloromethane (DCM).[8] This exposes a free amino group for the next coupling reaction.
-
Neutralization: The resulting ammonium salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to generate the free amine.[4]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[3]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups with a strong acid.[5]
Data Presentation: Protecting Groups and Reagents
Table 1: Common Side-Chain Protecting Groups in Boc/Bzl SPPS
| Amino Acid (Three-Letter Code) | Side-Chain Protecting Group | Chemical Name | Relative Acid Lability |
| Arginine (Arg) | Tos | Tosyl | High |
| Arginine (Arg) | NO₂ | Nitro | Very High |
| Aspartic Acid (Asp) | OBzl | Benzyl ester | Moderate |
| Cysteine (Cys) | Acm | Acetamidomethyl | Special (removed by iodine) |
| Cysteine (Cys) | 4-MeBzl | 4-Methylbenzyl | High |
| Glutamic Acid (Glu) | OBzl | Benzyl ester | Moderate |
| Histidine (His) | Dnp | 2,4-Dinitrophenyl | Special (removed by thiolysis) |
| Histidine (His) | Bom | Benzyloxymethyl | High |
| Histidine (His) | Tos | Tosyl | High |
| Lysine (Lys) | 2-ClZ | 2-Chlorobenzyloxycarbonyl | High |
| Serine (Ser) | Bzl | Benzyl ether | Moderate |
| Threonine (Thr) | Bzl | Benzyl ether | Moderate |
| Tryptophan (Trp) | For | Formyl | Special (removed by piperidine or HF) |
| Tyrosine (Tyr) | 2-BrZ | 2-Bromobenzyloxycarbonyl | High |
| Tyrosine (Tyr) | 2,6-Cl₂Bzl | 2,6-Dichlorobenzyl | Very High |
Relative Acid Lability refers to the stability towards the TFA used for Boc deprotection, with "High" and "Very High" indicating greater stability requiring strong acids like HF for removal.[2][9]
Table 2: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Relative Speed | Advantages | Potential Disadvantages |
| DCC/HOBt | Carbodiimide | Moderate | Cost-effective, well-established. | Formation of insoluble DCU byproduct, potential for racemization.[10][11] |
| HBTU/HOBt | Aminium Salt | Fast | High coupling efficiency, low racemization.[12][13] | Can cause guanidinylation of the N-terminus if used in excess.[14] |
| HATU/HOAt | Aminium Salt | Very Fast | Highly efficient, especially for sterically hindered couplings, less racemization than HBTU.[12][13] | Higher cost, potential for guanidinylation.[14] |
| PyBOP | Phosphonium Salt | Fast | High coupling efficiency, byproducts are generally less problematic. | --- |
Table 3: Typical Cleavage Cocktails for Final Deprotection
| Reagent | Composition | Application Notes |
| Anhydrous HF | HF, Anisole (scavenger) | The most common and effective reagent for cleaving most protecting groups and the peptide from the resin. Highly toxic and requires specialized equipment.[1][5] |
| Low-High HF Procedure | Step 1: HF/DMS (25:75) Step 2: HF/Anisole (90:10) | A two-step procedure to minimize side reactions. The "low" HF step removes more labile protecting groups, while the "high" HF step performs the final cleavage. |
| TFMSA | TFMSA, TFA, Thioanisole | An alternative to HF that can be used in standard laboratory glassware. May not efficiently cleave some protecting groups like Arg(Tos).[6][8] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT | A common TFA-based cocktail for cleavage from certain resins, particularly in Fmoc chemistry, but components are relevant as scavengers in Boc-SPPS cleavage.[3][15] |
EDT: 1,2-ethanedithiol, DMS: dimethyl sulfide
Experimental Protocols
Protocol 1: Single Cycle of Amino Acid Addition (Manual Boc-SPPS)
This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on the resin.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1][8]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.[8]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.[4]
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Nα-Boc protected amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the solution to initiate activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.
-
Pre-cleavage Preparation:
-
The peptide-resin must be thoroughly dried under high vacuum for at least 4 hours, preferably overnight.
-
Any Dnp (from His) or For (from Trp) protecting groups should be removed prior to HF cleavage using specific deprotection protocols (e.g., thiophenol for Dnp, piperidine for For).[8]
-
-
HF Cleavage Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the appropriate scavenger(s) (e.g., anisole, p-cresol) to the reaction vessel. A common ratio is 1 mL of scavenger per 9 mL of HF.[16]
-
Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully condense the required volume of anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Isolation:
-
Wash the remaining resin and peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.[1]
-
Protocol 3: Final Cleavage and Deprotection with Trifluoromethanesulfonic Acid (TFMSA)
CAUTION: TFMSA is a strong, corrosive acid and should be handled with care in a fume hood.
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail, for example, a mixture of TFMSA, TFA, and thioanisole. The exact ratios can vary depending on the peptide sequence and resin.[6] A common mixture is TFMSA/TFA/thioanisole.
-
-
Cleavage Procedure:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the cleavage cocktail to the resin.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 15 hours, depending on the peptide sequence and the resin linkage.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide from the combined filtrate by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualizations
Caption: The cyclical workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Mechanism of Boc group deprotection with TFA.
Discussion of Side Reactions and Mitigation
Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide. Understanding these side reactions is crucial for troubleshooting and optimizing the synthesis.
-
t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[4] This can be minimized by adding scavengers, such as dithiothreitol (DTE) or anisole, to the deprotection and cleavage solutions to trap the carbocations.[8]
-
Racemization: Histidine is particularly susceptible to racemization during the activation and coupling steps due to the catalytic effect of the imidazole side chain.[9] The choice of side-chain protecting group for histidine (e.g., Dnp, Bom, Tos) is critical to suppress this side reaction.[9] Performing couplings at lower temperatures and using optimized coupling reagents can also reduce racemization.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a stable five-membered aspartimide ring, which can lead to the formation of β-aspartyl peptides upon ring opening. This side reaction can be suppressed by using in situ neutralization protocols.[8]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly prevalent when proline is the second amino acid.[17] Using 2-chlorotrityl chloride resin can sterically hinder this reaction.[17]
-
Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the resin can lead to incomplete reactions.[17] This can be addressed by using specialized resins (e.g., TentaGel), chaotropic salts, or microwave-assisted synthesis.[17]
Conclusion
The Boc/Bzl protection strategy is a powerful and reliable method for solid-phase peptide synthesis. Its foundation on graduated acid lability provides a robust platform for the synthesis of a wide range of peptides. A thorough understanding of the core principles, careful execution of the experimental protocols, and an awareness of potential side reactions are essential for achieving high yields and purity. While the development of Fmoc/tBu chemistry has provided a milder alternative, the Boc/Bzl strategy remains an indispensable tool in the peptide chemist's arsenal, particularly for challenging sequences and large-scale synthesis. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and troubleshoot the Boc/Bzl SPPS strategy in their work.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. scribd.com [scribd.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nε-tert-butyloxycarbonyl-L-lysine (H-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). This protocol is designed to ensure high-yield synthesis of peptides with reliable purity, leveraging the well-established Boc/Bzl protection strategy.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of peptide chains on an insoluble resin support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classical and robust strategy for SPPS.[3] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable, benzyl-based protecting groups.[3]
H-Lys(Boc)-OH is a critical building block in this methodology, where the ε-amino group of the lysine side chain is protected by a Boc group. This protection is stable to the mild acidic conditions used for the repetitive cleavage of the Nα-Boc group during peptide elongation.[4] The side-chain Boc group is then removed during the final, harsh acidic cleavage of the peptide from the resin.[4] This strategy is particularly useful for the synthesis of linear peptides where selective modification of the lysine side chain is not required.
Key Applications
The utilization of H-Lys(Boc)-OH in SPPS is fundamental for the synthesis of a wide array of peptides, including:
-
Therapeutic Peptides: Development of peptide-based drugs.
-
Biochemical Probes: Synthesis of peptides for studying biological processes.
-
Cosmeceuticals: Incorporation of peptides into cosmetic formulations.
-
Material Science: Creation of peptide-based biomaterials.
Experimental Protocols
This section details the recommended protocols for the successful incorporation of H-Lys(Boc)-OH into a target peptide sequence using manual or automated Boc-SPPS.
Materials and Reagents
-
H-Lys(Boc)-OH and other Nα-Boc protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, DIC)[5]
-
HOBt or Oxyma (coupling additives)
-
Isopropanol (IPA)
-
Diethyl ether, cold
-
Scavengers (e.g., anisole, thioanisole, 1,2-ethanedithiol) for cleavage[6]
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[6]
General Boc-SPPS Cycle
The synthesis follows a repetitive cycle of deprotection, neutralization, and coupling.
1. Resin Preparation and Swelling:
-
Swell the resin (e.g., Merrifield resin) in DCM for at least 30 minutes in the SPPS reaction vessel.[7]
-
Wash the resin with DCM.
2. First Amino Acid Loading (if not pre-loaded):
-
The first Boc-protected amino acid is typically attached to the resin via its cesium salt to minimize racemization.[6]
3. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Nα-Boc protecting group.[3][6] A shorter pre-wash of 5 minutes can also be employed.[6]
-
This step leaves the N-terminal amine as a trifluoroacetate salt.[6]
4. Neutralization:
-
Neutralize the resin-bound peptide with a solution of 5-10% DIEA in DCM to deprotonate the N-terminal ammonium salt to a free amine.[7][8]
-
Wash the resin thoroughly with DCM to remove excess base and salts.[7]
5. Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (including H-Lys(Boc)-OH) with a coupling reagent.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test (ninhydrin test), which should be negative (yellow beads) upon completion.[7][9]
6. Washing:
-
After coupling, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.[9]
7. Repeat Cycle:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, the peptide-resin is dried.
-
The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc on lysine) are removed simultaneously using a strong acid like HF or TFMSA.[3][6]
-
A scavenger cocktail is added to the cleavage mixture to prevent side reactions, especially with sensitive amino acids like Trp, Met, and Cys.[6]
9. Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.[1]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Resin Loading | 0.5 to 1.0 mmol/g | Lower substitution may be better for longer or difficult sequences.[6] |
| Boc Deprotection | 50% TFA in DCM, 1 x 5 min + 1 x 20-25 min | For sensitive residues, add scavengers like 0.5% DTE.[6] |
| Neutralization | 5-10% DIEA in DCM, 2 x 2 min | In-situ neutralization protocols with coupling reagents are also available.[2][3] |
| Amino Acid Coupling | 3 equivalents of Boc-amino acid | Equivalents can be adjusted based on the difficulty of the coupling. |
| Coupling Reagent | 3 equivalents (e.g., HBTU, HATU) | HATU and PyAOP are generally more efficient for difficult couplings. |
| Coupling Additive | 3 equivalents (e.g., HOBt, Oxyma) | Minimizes racemization and improves coupling efficiency.[10] |
| Activation Base | 6 equivalents of DIEA | |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids. |
| Final Cleavage | HF or TFMSA, 0-4 °C, 1-2 hours | Scavenger cocktail is crucial.[6][11] |
| Typical Yield | Crude: >70-90%, Purified: 10-50% | Yield is highly dependent on peptide length and sequence. |
Visualizations
Boc-SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis using the Boc/Bzl strategy.
Nα-Boc Deprotection and Neutralization Pathway
Caption: Chemical pathway of Nα-Boc deprotection followed by neutralization in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols: Coupling Reagents for Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone technique for the chemical synthesis of peptides. This methodology involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support. A critical step in each cycle of peptide elongation is the formation of the amide bond, a reaction facilitated by coupling reagents. These reagents activate the C-terminal carboxylic acid of the incoming amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide chain.[1][2]
The selection of an appropriate coupling reagent is paramount, as it directly influences coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity by minimizing racemization.[1][3] This document provides a comprehensive overview of the most common classes of coupling reagents used in Boc-SPPS, detailed experimental protocols, and comparative data to guide researchers in optimizing their synthesis strategies.
Classes of Coupling Reagents and Mechanisms of Action
The primary classes of coupling reagents used in Boc-SPPS are carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism to activate the carboxylic acid.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][4] However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[3] To mitigate these side reactions and enhance reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[3][5] These additives intercept the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine.[3]
-
DCC: Widely used in Boc-SPPS. Its byproduct, dicyclohexylurea (DCU), is insoluble in common solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), but is soluble in the Trifluoroacetic acid (TFA) solution used for Boc deprotection, facilitating its removal during the synthesis cycle.[5]
-
DIC: A liquid carbodiimide that offers handling advantages. Its byproduct, diisopropylurea, is soluble in standard organic solvents, which simplifies washing steps, making it particularly useful for automated synthesis.[3]
-
EDC (EDAC): A water-soluble carbodiimide, making it the reagent of choice for solution-phase couplings or conjugations in aqueous media.[3][6]
Phosphonium Salts
Phosphonium-based reagents, such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents that generate HOBt active esters in situ.[6][7]
-
BOP: A very powerful reagent, but its use has declined significantly because the coupling reaction produces hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct.[3][8]
-
PyBOP®: A widely used and safer alternative to BOP, as its byproducts are non-carcinogenic.[6][8] It is particularly effective for coupling sterically hindered amino acids.[9]
Aminium/Uronium Salts
This class includes some of the most popular and efficient coupling reagents used in modern SPPS. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and clean couplings with minimal racemization.[2][8]
Though historically named "uronium" salts, structural studies have revealed that reagents like HBTU and HATU exist predominantly in the more stable aminium (guanidinium) form in both solid state and solution.[8][10] Activation proceeds via the formation of an HOBt or HOAt active ester.
-
HBTU/TBTU: Highly efficient and fast-acting reagents. The addition of HOBt can further suppress any minimal risk of racemization.[8]
-
HATU: Based on HOAt, it is generally more reactive than HBTU, making it an excellent choice for difficult couplings, such as with N-methylated or other sterically hindered residues.[6][9]
-
COMU: A third-generation uronium salt based on OxymaPure instead of HOBt/HOAt. It shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU and is more soluble in a wider range of solvents.[5]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent depends on factors such as the steric hindrance of the amino acid, the length of the peptide, cost, and the potential for side reactions. The following table summarizes the characteristics of commonly used reagents in Boc-SPPS.
| Reagent Class | Reagent Name | Additive | Typical Coupling Time | Coupling Efficiency | Advantages | Disadvantages / Side Reactions |
| Carbodiimide | DCC | HOBt | 2-4 hours[11] | High (>99% for unhindered AA)[12] | Low cost; DCU byproduct removed during TFA deprotection.[5] | Potential for racemization and N-acylurea formation without HOBt; DCU precipitation can be problematic.[3] |
| DIC | HOBt | 1-2 hours[13] | High (>99% for unhindered AA)[12] | Liquid, easy to handle; soluble byproduct simplifies washes.[3] | Potential for racemization; requires an additive. | |
| Phosphonium Salt | PyBOP® | None Req. | 15-60 min[6] | Very High | Excellent for sterically hindered couplings; non-toxic byproducts.[6][8] | Higher cost than carbodiimides. |
| Aminium/Uronium Salt | HBTU | None Req. | 5-30 min[6][14] | Very High | Fast reaction times; low racemization risk; stable.[2][8] | Higher cost; requires base for activation.[3] |
| HATU | None Req. | 5-30 min[6] | Highest | More reactive than HBTU, ideal for difficult sequences.[6][9] | Higher cost; less stable in DMF solution over time than HBTU.[15] | |
| COMU | None Req. | 5-20 min[5] | Highest | Excellent efficiency with low racemization; good solubility.[5] | Higher cost; less stable in DMF solution than aminium salts.[15] |
Experimental Protocols
The following protocols outline standard procedures for a single coupling cycle in manual Boc-SPPS. Reagent quantities are based on the initial substitution level of the resin.
General Boc-SPPS Workflow
The synthesis of a peptide follows a cyclical process of deprotection, neutralization, and coupling, followed by washing steps to remove excess reagents and byproducts.
Protocol 1: Standard Coupling with DCC/HOBt
This protocol is a robust and cost-effective method for routine couplings.
-
Resin Preparation: Following Boc deprotection and neutralization, the peptide-resin is washed and suspended in DCM (approx. 10 mL per gram of resin).[14]
-
Activation Solution: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[11] Add DCM to this solution.
-
Pre-activation: Cool the activation solution to 0°C. Add a solution of DCC (3 equivalents) in DCM. Stir the mixture at 0°C for 10-15 minutes. A white precipitate of DCU may form.[11]
-
Coupling: Add the activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.[11]
-
Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain yellow) indicates completion.[12][13]
-
Washing: Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove soluble byproducts and excess reagents.[13]
Protocol 2: High-Efficiency Coupling with HBTU
This protocol is recommended for rapid couplings and for sterically hindered amino acids.
-
Resin Preparation: Following Boc deprotection and neutralization, wash the peptide-resin with DMF and suspend it in fresh DMF.
-
Activation Solution: In a separate vessel, dissolve the Boc-protected amino acid (2-3 equivalents) and HBTU (2-3 equivalents) in DMF.[1][13]
-
Activation: Add Diisopropylethylamine (DIPEA) (4-6 equivalents) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.[1][13]
-
Coupling: Immediately add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 5-30 minutes.[14]
-
Monitoring: Monitor the reaction progress with the Kaiser test. If the test is positive after 30-60 minutes, the coupling step can be repeated ("double coupling").[16]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[13]
Protocol 3: In Situ Neutralization/Coupling
This protocol combines the neutralization and coupling steps, which can save time and potentially reduce side reactions like diketopiperazine formation for certain sequences.[17][18]
-
Resin Preparation: After Boc deprotection (TFA treatment), wash the resin with DCM (2x) and IPA (2x) to remove residual acid.[19] Do not perform the standard separate neutralization step.
-
Coupling Mixture: In a separate vessel, dissolve the Boc-protected amino acid (2 equivalents) and a coupling reagent like HBTU or HATU (2 equivalents) in DMF.[14][18]
-
Coupling and Neutralization: Add the coupling mixture to the resin. Then, add DIPEA (4 equivalents) to the resin slurry. The base will both neutralize the N-terminal trifluoroacetate salt and catalyze the coupling reaction.[14]
-
Reaction: Agitate the mixture for 5-20 minutes, monitoring with the Kaiser test.
-
Washing: Drain and wash the resin with DMF (3x) and DCM (3x).
Troubleshooting Incomplete Coupling
A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction. The following workflow can be used to address this common issue.
-
Double Coupling: The most common first step is to simply repeat the coupling procedure with a fresh batch of reagents.[16]
-
Increase Reaction Time/Equivalents: For sterically hindered residues, extending the coupling time (e.g., to 4-24 hours) or increasing the equivalents of amino acid and reagents can improve yields.[16]
-
Switch to a More Potent Reagent: If a carbodiimide-based method fails, switching to a more powerful aminium or phosphonium salt like HATU or PyAOP for the recoupling step is often effective.[16]
-
Capping: If coupling remains incomplete after repeated attempts, the unreacted amines should be "capped" by acetylation (using, for example, acetic anhydride) to prevent the formation of deletion sequences in the final product.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.globalso.com [file.globalso.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Incorporation of H-Lys(Boc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of lysine residues with a protected side chain is a cornerstone of modern solid-phase peptide synthesis (SPPS). The use of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is the most prevalent strategy in Fmoc-based automated peptide synthesis. This derivative allows for the selective deprotection of the α-amino group for peptide chain elongation while the ε-amino group's Boc protection remains stable until the final cleavage step. This methodology is crucial for synthesizing linear, cyclic, and branched peptides, as well as for post-synthesis modifications like dye labeling or bioconjugation.
This document provides detailed application notes and protocols for the efficient incorporation of the Lys(Boc) moiety into peptide sequences using automated synthesizers. It covers a comparison of common coupling reagents, step-by-step experimental procedures, and troubleshooting guidance.
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, influencing the final purity and yield of the synthesized peptide. While exact efficiencies can be sequence-dependent, the following table summarizes the general performance of common coupling reagents for the incorporation of Fmoc-Lys(Boc)-OH.
| Coupling Reagent Combination | Reagent Type | Relative Reactivity | Typical Purity (%) | Typical Yield (%) | Key Advantages & Disadvantages |
| HBTU/DIPEA | Uronium/Aminium Salt | High | >95 | High | Advantages: Widely used, high efficiency, and rapid reaction times.[1] Disadvantages: Potential for guanidinylation of the free N-terminus. |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | >95 | High | Advantages: Generally more reactive than HBTU, excellent for sterically hindered couplings.[2][3] Disadvantages: Higher cost compared to HBTU. |
| DIC/Oxyma Pure | Carbodiimide/Additive | Moderate to High | >95 | High | Advantages: Cost-effective, produces a soluble urea byproduct, and has a lower risk of racemization.[1][2] Disadvantages: Slower reaction kinetics compared to uronium salts. |
| PyBOP/DIPEA | Phosphonium Salt | High | >95 | High | Advantages: Byproducts are not considered carcinogenic, and there is a lower risk of guanidinylation. Disadvantages: Generally lower reactivity than HATU. |
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific instrument, peptide sequence, and scale of synthesis.
Resin Preparation
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[4]
-
Fmoc Deprotection (Initial): If starting with a pre-loaded Fmoc-amino acid resin, perform an initial Fmoc deprotection step as described below.
Automated Synthesis Cycle for Fmoc-Lys(Boc)-OH Incorporation
This cycle consists of Nα-Fmoc deprotection followed by the coupling of the next amino acid.
-
Reagent: 20% piperidine in DMF.
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]
-
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to the resin loading) and the chosen coupling reagent in DMF.
-
Activation and Coupling (Example with HBTU):
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) to the dissolved Fmoc-Lys(Boc)-OH.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to achieve a basic pH.[4]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates that all primary amines have been acylated.[4]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[4]
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Nα-Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc group from the lysine side chain, along with other acid-labile side-chain protecting groups.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution dropwise to a tube of cold diethyl ether.[4]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide pellet under a vacuum.[4]
Diagrams
Caption: Automated SPPS workflow for Fmoc-Lys(Boc)-OH incorporation.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Deletion Sequence) | - Steric hindrance from the bulky Boc group or adjacent residues. - Inefficient activation of the amino acid. - Peptide aggregation on the resin. | - Double couple the Fmoc-Lys(Boc)-OH residue. - Switch to a more powerful coupling reagent like HATU.[5] - Increase the coupling time or temperature. - Use a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation. |
| Guanidinylation of N-terminus | Reaction of the free amine with uronium/aminium-based coupling reagents (e.g., HBTU). | - Pre-activate the Fmoc-Lys(Boc)-OH solution before adding it to the resin. - Use a phosphonium-based reagent like PyBOP or a carbodiimide like DIC. |
| Side Reactions During Cleavage | The tert-butyl cation generated from Boc deprotection can modify sensitive residues like Tryptophan or Tyrosine. | - Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water.[6] |
| Low Final Yield | - Incomplete reactions at each step (coupling and deprotection). - Loss of peptide during precipitation and washing steps. | - Optimize coupling and deprotection times. - Ensure efficient precipitation by using a sufficient volume of cold diethyl ether and careful handling of the peptide pellet. |
References
Application Notes and Protocols for Boc Deprotection of Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from the side chain of lysine residues. The selection of an appropriate deprotection method is critical to ensure the integrity of the target molecule and achieve high yields and purity.[1][2] This guide covers common and alternative methods, offering a comparative overview to aid in methodology selection.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the ε-amino group of lysine in peptide synthesis and other organic chemistry applications.[1][3] Its stability under a variety of conditions and its susceptibility to cleavage under specific acidic conditions make it a valuable tool.[1][3] The removal of the Boc group, or deprotection, is a crucial step that must be performed efficiently and selectively.
The acid-catalyzed cleavage of the Boc group proceeds via a mechanism that forms a stable tert-butyl cation.[1] This reactive cation can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine.[1] To prevent these side reactions, scavengers are often added to the deprotection reaction mixture.[1]
Quantitative Data Summary
The choice of a deprotection method depends on factors such as the acid sensitivity of the substrate, the presence of other protecting groups, and the desired reaction efficiency.[1] The following table summarizes quantitative data for common Boc deprotection methods for the lysine side chain.
| Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Temperature | Typical Yield | Purity | Key Considerations |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 30 min - 2 hours | Room Temperature | High | >95% (HPLC) | Fast and efficient; requires scavengers (e.g., TIS, anisole) for sensitive residues; product is a TFA salt.[1] |
| Milder Acidolysis | 4 M Hydrogen Chloride (HCl) | 1,4-Dioxane | ~30 minutes | Room Temperature | High | High | Offers good selectivity, especially when other acid-sensitive groups are present; product is a hydrochloride salt.[1][4][5][6][7] |
| Lewis Acid Catalysis | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Dichloromethane (DCM) | ~2 hours | 0 °C | Good | High | Alternative to strong acids; may offer different selectivity; can be corrosive.[8][9][10] |
| Mild Deprotection | Oxalyl chloride | Methanol | 1 - 4 hours | Room Temperature | Up to 90% | Good | Mild conditions; suitable for substrates with acid-sensitive functional groups.[11] |
| Alternative Mild Deprotection | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Varies | Reflux | Good | Good | Selective for N-Boc groups in the presence of acid- and base-sensitive groups like esters.[12] |
| High-Temperature Water-Mediated | Water | Water | 10 - 12 minutes | 90 - 100 °C | High | Good | Green chemistry approach; avoids organic solvents and strong acids. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and efficient method for Boc deprotection.[1]
Materials:
-
Boc-protected lysine substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.[1]
-
Reagent Preparation: Prepare a deprotection solution of 25-50% TFA in DCM. If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger (e.g., 2-5% TIS) to the solution.[1]
-
Deprotection Reaction: Add the TFA/DCM solution to the flask containing the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[1]
-
To precipitate the deprotected amine salt, add cold diethyl ether to the residue and triturate.[1]
-
Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.[1]
-
Dry the product under vacuum. The product is typically obtained as a TFA salt.[1]
-
Protocol 2: Boc Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method offers excellent selectivity and is particularly useful when other acid-sensitive groups, such as tert-butyl esters, need to be preserved.[1][4]
Materials:
-
Boc-protected lysine substrate
-
4 M HCl in 1,4-dioxane solution
-
Anhydrous 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of anhydrous 1,4-dioxane.[1]
-
Deprotection Reaction: Add the 4 M HCl in dioxane solution to the flask. Typically, 5-10 equivalents of HCl are used per equivalent of the Boc group.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes.[1] Monitor the reaction by TLC or HPLC until the starting material is consumed.[1]
-
Work-up:
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
Caption: Logic for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 10. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Use of H-Lys(Boc)-OH in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. A critical component of this methodology is the use of amino acids with appropriate protecting groups to ensure the specific and controlled formation of peptide bonds. H-Lys(Boc)-OH, where the ε-amino group of the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, is a key building block in this process.
These application notes provide detailed protocols for the use of H-Lys(Boc)-OH in solution-phase peptide synthesis, focusing on the Boc/Z and Fmoc/Boc orthogonal protection strategies. The protocols cover peptide coupling, Nα-Boc deprotection, and final deprotection steps. Additionally, quantitative data is summarized for easy reference, and experimental workflows are visualized to provide a clear understanding of the processes.
Protecting Group Strategies
The synthesis of peptides requires the use of protecting groups to prevent unwanted side reactions at the reactive N-terminal and side chains of the amino acids.[1] Orthogonal protection schemes are particularly advantageous as they allow for the selective removal of one type of protecting group in the presence of others.[1]
-
Boc/Z Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group for the more permanent protection of the lysine ε-amino group.[1]
-
Fmoc/Boc Strategy: In this strategy, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group, while the acid-labile Boc group protects the lysine side chain.[1]
Experimental Protocols
Protocol 1: Peptide Coupling using Boc-Lys(Z)-OH (Boc/Z Strategy)
This protocol describes the coupling of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) with a C-terminally protected amino acid, such as Glycine methyl ester (Gly-OMe).
Materials:
-
Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Ethyl(dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Preparation of Amino Component: Dissolve H-Gly-OMe·HCl in DMF and neutralize with a suitable base (e.g., N,N-Diisopropylethylamine - DIPEA or triethylamine - TEA) to obtain the free amine, H-Gly-OMe.
-
Activation of Carboxyl Component: In a separate flask, dissolve Boc-Lys(Z)-OH (1.0 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.[1]
-
Coupling Reaction: Add the activated Boc-Lys(Z)-OH solution to the H-Gly-OMe solution and stir at 0°C for 2 hours, then at room temperature overnight.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[1] Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide, Boc-Lys(Z)-Gly-OMe.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Nα-Boc Deprotection in Solution Phase
This protocol details the removal of the Nα-Boc protecting group using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
Materials:
-
Boc-protected peptide
-
Method A: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Method B: 4M Hydrogen Chloride (HCl) in 1,4-dioxane, Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (for precipitation)
Procedure (Method A: TFA/DCM):
-
Dissolution: Dissolve the Boc-protected peptide in DCM.
-
Deprotection: Add an equal volume of TFA to the solution (e.g., 50% TFA in DCM).[2] Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitoring: The reaction can be monitored by TLC to confirm the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.[2]
-
Collection: Collect the precipitate by filtration or centrifugation.
Procedure (Method B: 4M HCl in Dioxane):
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.[3]
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected peptide).[3] Stir the reaction mixture at room temperature for 30 minutes.[3]
-
Monitoring: Monitor the reaction by TLC.[3]
-
Isolation: The deprotected peptide hydrochloride salt may precipitate directly from the reaction mixture. If not, add diethyl ether to induce precipitation.
-
Collection: Collect the precipitate by filtration and wash with cold diethyl ether.
Protocol 3: Final Deprotection (Removal of Boc and Z groups)
This protocol outlines the final step to remove both the Nε-Boc and N-terminal Z-group (if applicable) or other side-chain protecting groups.
Method A: Catalytic Hydrogenation (for Z group removal)
-
Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or a mixture with DMF.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Method B: Strong Acid Cleavage (for Boc and other acid-labile groups)
-
Cleavage Cocktail: Prepare a cleavage cocktail, which typically consists of a strong acid like trifluoroacetic acid (TFA) and scavengers to trap reactive cations generated during deprotection.[2] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Dissolve the protected peptide in the cleavage cocktail and stir at room temperature for 2-4 hours.
-
Precipitation: After the reaction is complete, precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.[4]
-
Isolation: Centrifuge the mixture to pellet the peptide, and then carefully decant the ether.[4] Wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by preparative HPLC.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protocols described above.
Table 1: Reagent Equivalents for Peptide Coupling
| Reagent | Equivalents (relative to limiting amino component) | Reference |
| Protected Amino Acid | 1.0 - 1.2 | [1] |
| Coupling Reagent (EDC) | 1.1 - 1.2 | [1][5] |
| Additive (HOBt) | 1.1 - 5.5 | [1][5][6] |
| Base (DIPEA/TEA) | 1.0 - 4.0 | [6] |
Table 2: Conditions for Nα-Boc Deprotection
| Reagent/Condition | Parameter | Reference |
| TFA in DCM | 50% (v/v) | [2] |
| Reaction Time (TFA) | 15 - 30 minutes | [7] |
| 4M HCl in Dioxane | 5 - 10 equivalents | [3] |
| Reaction Time (HCl) | 30 minutes | [3] |
Signaling Pathways and Logical Relationships
The logical flow of solution-phase peptide synthesis using H-Lys(Boc)-OH follows a cyclic process of deprotection and coupling, culminating in a final deprotection step.
Potential Side Reactions
During the deprotection of Boc groups, several side reactions can occur. The acid-catalyzed removal of the Boc group generates a stable tert-butyl cation.[3] This electrophile can cause undesired alkylation of sensitive amino acid residues like tryptophan and methionine.[2] To mitigate this, scavengers such as water, triisopropylsilane (TIS), or thioanisole are often included in the deprotection or cleavage cocktails.[2] Additionally, peptides with N-terminal glutamine can undergo cyclization to form pyroglutamate under acidic conditions.[3] Aspartimide formation can also occur in sequences containing aspartic acid.[3] Careful control of deprotection conditions, such as using milder reagents or shorter reaction times, can help minimize these side reactions.[3]
References
Application Notes and Protocols for Bioconjugation Techniques with Boc-Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyloxycarbonyl (Boc)-protected lysine in bioconjugation. This document details the principles, applications, and experimental protocols for the successful synthesis and functionalization of biomolecules.
Introduction to Boc-Protected Lysine in Bioconjugation
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and bioconjugation.[1] Its primary function is the temporary masking of primary and secondary amines, particularly the ε-amino group of lysine residues.[2] The Boc group's utility stems from its stability under a wide range of basic and nucleophilic conditions, while being readily removable under acidic conditions.[1][3] This acid lability provides an orthogonal protection strategy, allowing for selective deprotection without affecting other sensitive functionalities protected by groups such as Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[4][5]
This orthogonality is critical in the precise, site-specific modification of complex biomolecules like peptides, proteins, and antibodies, which is essential for the development of therapeutics such as antibody-drug conjugates (ADCs).[1][2] By strategically employing Boc-protected lysine, researchers can control the location and stoichiometry of conjugation, leading to more homogeneous and effective bioconjugates.[6][7]
Key Applications
The versatility of Boc-protected lysine makes it invaluable in numerous bioconjugation applications:
-
Peptide Synthesis: Boc-protected lysine is a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.[8]
-
Antibody-Drug Conjugates (ADCs): In ADC development, Boc-protected linkers are conjugated to surface-exposed lysines on an antibody. Subsequent deprotection reveals a reactive handle for the attachment of a cytotoxic payload.[2][6]
-
PEGylation: The incorporation of polyethylene glycol (PEG) chains using reagents like N-Boc-N'-(mPEG24)-L-Lysine-OH enhances the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.[8][9]
-
Fluorescent Labeling and Probe Development: Site-specific introduction of fluorescent dyes or other probes is facilitated by the controlled deprotection of a Boc-protected lysine residue.[1]
-
Targeted Drug Delivery: Boc-protected linkers are instrumental in constructing targeted drug delivery systems by connecting targeting moieties to therapeutic agents.[6]
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions are highly dependent on the specific reagents and conditions employed. The following tables summarize key quantitative data for common procedures involving Boc-protected lysine.
Table 1: Boc Protection and Deprotection of Amines
| Process | Reagent(s) | Solvent | Temperature | Time (h) | Typical Yield/Purity | Reference(s) |
| Boc Protection | (Boc)₂O, TEA | THF / DCM | Room Temp | 2 - 12 | >95% | [10] |
| Boc Deprotection | 20-50% Trifluoroacetic Acid (TFA) in DCM | DCM | Room Temp | 0.5 - 2 | >99% (HPLC Purity) | [10][11] |
| Boc Deprotection | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp | ~0.5 | High | [11] |
Table 2: NHS Ester Conjugation to Amines
| Protein Concentration | Reagent Molar Excess | Reaction Buffer | pH | Reaction Temperature | Time (h) | Quenching Reagent | Reference(s) |
| 1-10 mg/mL | 10- to 50-fold over protein | 100 mM Sodium Bicarbonate or Phosphate Buffer | 7.0 - 8.5 (optimal ~8.5) | Room temperature or 4°C | 0.5 - 2 | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | [12] |
| 5-20 mg/mL | Varies | 0.1 M Bicarbonate buffer or PBS | 8.0 - 9.0 | Room temperature | 1 - 4 | Not specified | [13] |
Experimental Protocols
Protocol 1: Boc Protection of an Amine
This protocol describes the general procedure for the protection of a primary or secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine-containing substrate in the chosen anhydrous solvent (e.g., DCM or THF).
-
Add 1.1 to 1.5 equivalents of TEA or DIPEA to the solution.
-
Add 1.1 to 1.2 equivalents of (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected product.[1]
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Lysine
This protocol details the removal of the Boc group from a lysine residue using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected lysine substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), optional)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in anhydrous DCM in a round-bottom flask (e.g., 10-20 mg/mL).
-
Reagent Preparation: Prepare a deprotection solution of 25-50% TFA in DCM. If the substrate contains acid-sensitive residues (e.g., Trp, Met), add a scavenger such as 2-5% TIS.
-
Deprotection Reaction: Add the deprotection solution to the substrate solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.[11]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Precipitation: Add cold diethyl ether to the residue and triturate to precipitate the deprotected amine salt.
-
Purification: Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers. Dry the product under vacuum. The product is typically obtained as a TFA salt.[11]
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-Protected Linker
This protocol outlines a two-step strategy for creating an ADC by first conjugating a Boc-protected linker to an antibody via NHS ester chemistry, followed by deprotection and payload attachment.
Part A: Conjugation of Boc-NH-PEG-acid Linker to an Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Boc-NH-PEG-acid linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Linker Activation:
-
Dissolve the Boc-NH-PEG-acid linker (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution.
-
Stir the reaction at room temperature for 15-30 minutes to form the Boc-NH-PEG-NHS ester. Use the activated linker solution immediately.[2]
-
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0).[2]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[2]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the Boc-protected antibody-linker conjugate using SEC to remove unreacted linker and coupling reagents.[2]
-
Part B: Boc Deprotection and Payload Conjugation
Materials:
-
Purified Boc-protected antibody-linker conjugate
-
Deprotection solution (e.g., 50% TFA in DCM with scavengers, or other suitable acidic buffer)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Activated payload (e.g., payload with a maleimide group for reaction with a deprotected amine that has been modified to present a thiol)
Procedure:
-
Deprotection:
-
Carefully expose the purified conjugate to the acidic deprotection solution. The conditions (acid concentration, time, temperature) must be optimized to ensure complete Boc removal without denaturing the antibody.
-
-
Neutralization:
-
Immediately neutralize the deprotected antibody-linker conjugate by buffer exchange into a suitable reaction buffer for payload conjugation (e.g., PBS, pH 7.0-7.5).
-
-
Payload Conjugation:
-
Add the activated payload to the deprotected and neutralized antibody-linker conjugate.
-
Incubate the reaction under optimized conditions (time, temperature) to allow for the formation of the final ADC.
-
-
Final Purification:
-
Purify the final ADC using a suitable chromatography method (e.g., SEC, hydrophobic interaction chromatography - HIC) to remove any unreacted payload and other impurities.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
-
Visualizations
The following diagrams illustrate key workflows and concepts in bioconjugation with Boc-protected lysine.
Caption: General workflow for ADC synthesis using a Boc-protected linker.
Caption: Logical relationship of an orthogonal protection strategy.
Caption: Cellular uptake and mechanism of action of an ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
Application Notes & Protocols: Synthesis of Branched Peptides Using Lysine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Branched peptides are macromolecules of significant interest in drug development, vaccine research, and materials science. Their unique architecture, often involving multiple peptide chains assembled on a core scaffold, can lead to enhanced biological activity, increased stability, and novel functionalities compared to their linear counterparts. Lysine is a frequently used building block for creating these structures due to its two distinct amino groups: the α-amino group involved in the main peptide backbone and the ε-amino group on the side chain, which can serve as a branching point.
The synthesis of well-defined branched peptides relies heavily on Solid-Phase Peptide Synthesis (SPPS) and the strategic use of orthogonal protecting groups.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups within a single molecule, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3] This allows for the precise, stepwise elongation of peptide chains from both the main backbone and the lysine side chain.
While the user specifies H-Lys(Boc)-OH, it is important to clarify its role. In modern branched peptide synthesis, the most common strategy is Fmoc-based SPPS. In this context, the key building block is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). The Boc group protects the side chain throughout the synthesis and is typically removed during the final acid-mediated cleavage step.[3][4] For the synthesis of a branch on the resin, a protecting group orthogonal to both the base-labile Fmoc group and the acid-labile Boc group (and final cleavage conditions) is required.[3][5] This note will detail the standard Fmoc/tBu strategy and then present a protocol for on-resin branching using a truly orthogonal protecting group, which is essential for creating asymmetric branched peptides.
Core Principle: Orthogonal Protection in Branched Peptide Synthesis
The success of branched peptide synthesis hinges on the selective deprotection of different functional groups at specific stages. The diagram below illustrates the logic of an orthogonal protection scheme, which is fundamental to controlling the synthetic pathway. In a typical Fmoc-SPPS strategy for branched peptides, three classes of protecting groups are used: one for the temporary Nα-amino group, one for permanent side-chain protection, and a third, auxiliary orthogonal group for the branching point side-chain.[1]
Caption: Orthogonal protection strategy for branched peptide synthesis.
Experimental Protocols
The following protocols outline the synthesis of an unsymmetrical branched peptide on a solid support using Fmoc/tBu chemistry. This procedure utilizes a lysine residue protected with a hydrazine-labile group (e.g., Dde or ivDde) to allow for on-resin chain branching.[5]
Protocol 1: Standard Fmoc-SPPS Cycle (Main Chain Elongation)
This protocol outlines a single cycle of amino acid addition.[1][3]
-
Resin Swelling: Place the resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature and drain.
-
Repeat the piperidine treatment for 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.), a coupling agent like HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain.
Protocol 2: Selective Deprotection of the Lysine Side Chain
This protocol is for the selective removal of a Dde or ivDde group from the lysine side chain.[1][5]
-
Resin Preparation: Once the main chain is fully assembled, wash the Nα-Fmoc protected peptide-resin with DMF (5 times).
-
Dde/ivDde Deprotection:
-
Washing: Wash the resin extensively with DMF (5-7 times) to completely remove residual hydrazine. A final wash with DCM can also be performed.
-
Confirmation: A positive Kaiser test will confirm the presence of the free ε-amino group on the lysine side chain.
Protocol 3: Synthesis of the Side-Chain Peptide and Final Cleavage
-
Side-Chain Elongation: Synthesize the second peptide chain from the deprotected lysine ε-amino group by repeating the Fmoc-SPPS cycle described in Protocol 1 .
-
Final Fmoc Removal: After the final amino acid of the side chain is coupled, perform a final Fmoc deprotection step (Protocol 1, Step 2).
-
Resin Washing and Drying: Wash the completed branched peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[5]
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the crude branched peptide using reverse-phase HPLC.
-
Workflow Visualization
The following diagram provides a high-level overview of the entire experimental workflow for synthesizing an unsymmetrical branched peptide.
Caption: Experimental workflow for solid-phase synthesis of branched peptides.
Data Presentation: Representative Yields and Purities
The efficiency of branched peptide synthesis can be influenced by factors such as sequence complexity, steric hindrance between growing chains, and the choice of synthesis method (e.g., conventional vs. microwave-assisted). The table below summarizes representative data from published studies.
| Peptide Type | Branching Strategy | Synthesis Method | Purity (%) | Yield (%) | Reference |
| Lysine Defect Dendrimers (G2-G4) | Fmoc-Lys(Boc)-OH & Boc-Lys(Fmoc)-OH | Solid-Phase Synthesis | High (collected via precipitation) | 48 - 95 | [7][8] |
| Lactoferricin-Lactoferrampin Chimera | Fmoc-Lys(ivDde)-OH | Microwave-Enhanced SPPS | 77 | Not Reported | [5] |
| Histone H2B-Ubiquitin Conjugate | Fmoc-Lys(ivDde)-OH | Microwave-Enhanced SPPS | 75 | Not Reported | [5] |
| Tetra-branched Antifreeze Peptide | Fmoc-Lys(ivDde)-OH | Microwave-Enhanced SPPS | 71 | Not Reported | [5] |
Note: Yields and purities are highly sequence-dependent. Microwave-enhanced SPPS can significantly reduce synthesis time and potentially improve the purity of complex branched peptides by overcoming steric challenges.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. kohan.com.tw [kohan.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
H-Lys(Boc)-OH: A Versatile Scaffold for the Synthesis of Novel Unnatural Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
H-Lys(Boc)-OH, also known as Nε-(tert-butoxycarbonyl)-L-lysine, is a valuable and versatile building block in the field of chemical biology and drug discovery. Its unique structure, featuring a free α-amino group, a carboxylic acid, and a protected ε-amino group, provides an ideal scaffold for the synthesis of a diverse array of unnatural amino acids (UAAs). These novel amino acids, with their tailored side chains and functionalities, are instrumental in developing peptides and proteins with enhanced stability, unique biological activities, and novel therapeutic properties.
This document provides detailed application notes and experimental protocols for the use of H-Lys(Boc)-OH as a starting material for the creation of innovative unnatural amino acids.
Applications of H-Lys(Boc)-OH in Unnatural Amino Acid Synthesis
The strategic protection of the ε-amino group with the tert-butoxycarbonyl (Boc) group allows for selective modification at the α-amino and carboxylic acid positions of the lysine backbone. This enables the introduction of a wide range of functionalities, leading to the creation of UAAs with unique properties for various applications:
-
Peptide and Protein Engineering: Incorporation of UAAs derived from H-Lys(Boc)-OH can introduce novel structural and functional elements into peptides and proteins. This includes creating fluorescently labeled proteins for imaging studies, developing peptides with increased resistance to proteolytic degradation, and designing proteins with altered binding specificities.[1]
-
Drug Discovery and Development: UAAs serve as crucial components in the development of peptidomimetics and other small molecule drugs. By modifying the lysine side chain, researchers can fine-tune the pharmacological properties of a lead compound, improving its efficacy, selectivity, and pharmacokinetic profile.
-
Bioconjugation and Chemical Biology Tools: The ability to introduce reactive handles, such as alkynes or azides, onto the lysine scaffold via H-Lys(Boc)-OH derivatization is invaluable for bioconjugation techniques like click chemistry.[2][3] This allows for the site-specific labeling of biomolecules for a variety of applications, including diagnostics and targeted drug delivery.[2]
Synthesis of Unnatural Amino Acids from H-Lys(Boc)-OH: Key Strategies
The primary strategies for derivatizing H-Lys(Boc)-OH to generate unnatural amino acids involve modifications at the α-amino group and the carboxylic acid.
Nα-Derivatization
The free α-amino group of H-Lys(Boc)-OH is a prime site for modification through acylation and alkylation reactions.
-
Nα-Acylation: The introduction of various acyl groups can significantly alter the properties of the resulting UAA. For instance, acylation with long-chain fatty acids can enhance lipophilicity, potentially improving cell membrane permeability.[4]
-
Nα-Alkylation: The synthesis of Nα-alkylated lysine derivatives can introduce conformational constraints and modify the hydrogen bonding potential of the amino acid, which can be beneficial in designing structured peptides.
Carboxylic Acid Derivatization
The carboxylic acid moiety of H-Lys(Boc)-OH can be modified to form esters or amides, leading to UAAs with altered polarity and reactivity.
-
Esterification: Conversion of the carboxylic acid to an ester can mask its negative charge, increasing lipophilicity and potentially enhancing cell uptake. Methyl and ethyl esters are common derivatives.[5][6][7]
-
Amide Bond Formation: Coupling of the carboxylic acid with various amines can introduce a wide range of functional groups. This is a common strategy for attaching probes or other bioactive molecules.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative unnatural amino acids starting from lysine derivatives.
Synthesis of Nε-propargyl-L-Lysine (PrK)
This protocol describes the synthesis of a lysine derivative containing a terminal alkyne, a valuable handle for click chemistry. The synthesis starts from a protected lysine derivative.
Table 1: Quantitative Data for the Synthesis of Nε-propargyl-L-Lysine (PrK)
| Step | Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 1 | Nα-Boc-Nε-propargyl-L-lysine | Nα-Boc-L-lysine | Propargyl bromide, K2CO3 | DMF | ~85% | [10] |
| 2 | Nε-propargyl-L-lysine (PrK) | Nα-Boc-Nε-propargyl-L-lysine | TFA | DCM | Quantitative | [10] |
Protocol:
Step 1: Synthesis of Nα-Boc-Nε-propargyl-L-lysine
-
Dissolve Nα-Boc-L-lysine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3, 2.0 eq).
-
Add propargyl bromide (1.1 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Deprotection to yield Nε-propargyl-L-lysine (PrK)
-
Dissolve the purified Nα-Boc-Nε-propargyl-L-lysine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain Nε-propargyl-L-lysine as a TFA salt.
Synthesis of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine
This protocol details the synthesis of a methylated lysine derivative, which is useful for studying epigenetic modifications.[11]
Table 2: Quantitative Data for the Synthesis of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine
| Step | Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 1 | Nα-Fmoc-Nε-(Boc, methyl)-L-lysine | Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride | TEA, Boc anhydride, Pd-C | Dichloromethane | 93% | [11] |
Protocol:
-
In a one-pot reaction, subject Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride to consecutive reductive benzylation and reductive methylation.
-
Perform the reaction in the presence of triethylamine (TEA) and Boc anhydride in anhydrous dichloromethane.
-
Monitor the reaction's progress.
-
Once the reaction is complete, remove the Pd-C catalyst.
-
Wash the filtrate sequentially to yield a crude product.
-
Purify the crude product using silica gel column chromatography with a methanol and dichloromethane eluent to obtain pure Fmoc-Lys(Boc)(Me)-OH.[11]
General Protocol for Nα-Acylation of H-Lys(Boc)-OH
This protocol provides a general method for acylating the α-amino group of H-Lys(Boc)-OH.
Protocol:
-
Dissolve H-Lys(Boc)-OH (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Adjust the pH of the solution to 9-10 with an appropriate base (e.g., NaHCO3 or NaOH).
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the solution while maintaining the pH.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Nα-acylated H-Lys(Boc)-OH.
General Protocol for Esterification of H-Lys(Boc)-OH
This protocol outlines a general procedure for the esterification of the carboxylic acid of H-Lys(Boc)-OH.
Protocol:
-
Suspend H-Lys(Boc)-OH (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the reagent.
-
Add a catalytic amount of a strong acid (e.g., HCl or H2SO4).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., NaHCO3).
-
Remove the alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to yield the esterified product.
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the derivatization of H-Lys(Boc)-OH.
References
- 1. Cell-Free Biosynthesis of Lysine-Derived Unnatural Amino Acids with Chloro, Alkene, and Alkyne Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis and properties investigation of N α-acylation lysine based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Monitoring Boc-SPPS Reactions with the Kaiser Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy, meticulous monitoring of the deprotection and coupling steps is paramount to ensure the synthesis of the target peptide with high fidelity. The Kaiser test, a highly sensitive colorimetric assay, serves as an indispensable tool for the qualitative and semi-quantitative detection of free primary amines on the solid support.[1][2][3] A positive result, characterized by an intense blue color, confirms the presence of a free N-terminal amine, which is the desired outcome after a successful deprotection step. Conversely, a negative result, indicated by a yellow or colorless solution and beads, signifies the successful completion of a coupling reaction, where the primary amine has been acylated.[1] This application note provides a detailed protocol for the preparation of Kaiser test reagents and the procedure for monitoring Boc-SPPS reactions, along with data interpretation and troubleshooting guidelines.
Principle of the Kaiser Test
The Kaiser test is predicated on the reaction of ninhydrin with primary amines. In this chemical reaction, the amino acid undergoes oxidative deamination and decarboxylation by two molecules of ninhydrin. The liberated ammonia then condenses with a second ninhydrin molecule and the reduced form of the first to generate a distinctive blue-purple chromophore known as Ruhemann's purple.[1][3] The intensity of this color is directly proportional to the concentration of free primary amines, allowing for a visual estimation of the reaction's completeness.[1][3]
Experimental Protocols
Preparation of Kaiser Test Reagents
The Kaiser test requires the preparation of three separate reagents. For optimal performance, it is recommended to prepare these solutions fresh, although they can be stored for a limited duration under appropriate conditions.[1]
Safety Precaution: Potassium cyanide (KCN) is highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
| Reagent | Components | Preparation Protocol | Storage Conditions |
| Reagent A | Potassium Cyanide (KCN) in Pyridine | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[1][2] | Store in a well-sealed, dark glass bottle at 4°C for up to 2 weeks.[1] |
| Reagent B | Ninhydrin in n-Butanol | 1. Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][2] | Store in a dark glass bottle at 4°C for up to 2 months.[1] |
| Reagent C | Phenol in n-Butanol | 1. Dissolve 40 g of phenol in 20 mL of n-butanol.[1][2] | Store in a dark glass bottle at room temperature for up to 6 months.[1] |
Qualitative Kaiser Test Protocol
This rapid test is used to visually assess the presence or absence of free primary amines on the resin beads during a Boc-SPPS workflow.
-
Sample Collection: Aseptically remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[2]
-
Washing: Place the resin beads into a small test tube. Wash the beads thoroughly with a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to eliminate any residual reagents. Decant the solvent.[1]
-
Reagent Addition: To the washed resin beads, add 2 to 3 drops of Reagent A, 2 to 3 drops of Reagent B, and 2 to 3 drops of Reagent C.[2]
-
Incubation: Heat the test tube in a heating block or a boiling water bath at 100-110°C for 5 minutes.[2]
-
Observation: Remove the test tube from the heat source and observe the color of the beads and the solution.
Quantitative Kaiser Test Protocol
For a more quantitative assessment, the amount of free amine on the resin can be determined spectrophotometrically.
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[1]
-
Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.[1]
-
Incubation: Heat the mixture at 100°C for 5-10 minutes.[1]
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the Ruhemann's purple from the beads.[1]
-
Spectrophotometry: Centrifuge the sample to pellet the resin and transfer the supernatant to a cuvette. Measure the absorbance of the solution at 570 nm.
-
Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple, b is the path length of the cuvette, and c is the concentration of the free amine. A standard curve can also be generated using a known concentration of a primary amine for more accurate quantification.[1]
Data Presentation and Interpretation
The color change observed in the Kaiser test provides a clear indication of the status of the deprotection or coupling reaction.
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive result: Free primary amines are present.[1] | Indicates a successful deprotection step or a failed coupling reaction. Proceed with the coupling step if deprotection was performed. Repeat the coupling step if it has failed.[1] |
| Yellow or colorless solution and beads | Negative result: No free primary amines are present.[1] | Indicates a successful coupling reaction. Proceed with the next deprotection step.[1] |
| Slightly blue solution with colorless beads | Incomplete coupling: A small amount of unreacted primary amines remains.[1] | Extend the coupling reaction time or perform a second coupling.[1] |
| Brownish-Red Color | May indicate the presence of a secondary amine (e.g., Proline). The Kaiser test is not reliable for secondary amines.[4] | Use an alternative test such as the Chloranil or Isatin test for confirmation.[4] |
Mandatory Visualizations
Caption: Workflow of the qualitative Kaiser test in Boc-SPPS.
Caption: Simplified reaction pathway of the Kaiser test.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False Positive Result (Blue color after a coupling step) | - Incomplete washing of the resin, leaving residual unreacted amino acid.[4] - Degradation of certain resin types (e.g., PEGA or PEG-coated polystyrene) exposing amine groups.[4] - Old or improperly prepared Kaiser test reagents.[4] | - Ensure thorough washing of the resin after the coupling step.[4] - Consider using a more stable resin for the synthesis.[4] - Prepare fresh Kaiser test reagents and store them under the recommended conditions.[4] |
| False Negative Result (No color change after a deprotection step) | - Incomplete deprotection reaction. - Aggregation of the growing peptide chain on the resin, hindering access of the Kaiser reagents to the free amine.[4] | - Repeat the deprotection step and perform the Kaiser test again.[4] - If aggregation is suspected, consider altering the solvent or coupling conditions. |
| Ambiguous Result with Proline | The N-terminal imino acid proline is a secondary amine and does not yield a strong blue color with the Kaiser test.[2][5] | Use an alternative test such as the Isatin test or the Chloranil test, which are more reliable for detecting secondary amines.[2][5] |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of H-Lys(Boc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing H-Lys(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete coupling of H-Lys(Boc)-OH?
Incomplete coupling of H-Lys(Boc)-OH can stem from several factors, primarily related to steric hindrance and the conditions of the reaction environment. Although not the most sterically hindered amino acid, the Boc protecting group on the side chain can contribute to crowding, especially in certain sequences.[1] Key reasons include:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the lysine side chain can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This effect is magnified in sterically demanding sequences or when the peptide-resin is aggregated.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated H-Lys(Boc)-OH.[2]
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of H-Lys(Boc)-OH for rapid coupling.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.
-
Degraded Reagents: The quality and freshness of amino acids, coupling reagents, and solvents are critical for successful coupling.
Q2: How can I detect incomplete coupling of H-Lys(Boc)-OH?
The most common and immediate method for detecting incomplete coupling is the Kaiser test (or ninhydrin test).[3] This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Kaiser Test (Blue/Purple Color): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (Yellow/Colorless): Suggests that the coupling reaction is complete, as there are no free primary amines.
For a more quantitative assessment, a test cleavage of a small amount of the peptide-resin followed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis can be performed.[4] This will reveal the presence and quantity of deletion sequences (peptides lacking the intended lysine residue).
Q3: Which coupling reagents are most effective for H-Lys(Boc)-OH?
For efficient coupling of H-Lys(Boc)-OH, especially in challenging sequences, high-potency coupling reagents are recommended. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides.
-
High-Efficiency Reagents: HATU, HCTU, and PyBOP are excellent choices for promoting rapid and complete coupling, minimizing the risk of incomplete reactions.[5][6] HATU is often noted for its high reactivity and ability to suppress racemization.[7]
-
Standard Reagents: HBTU and DIC/HOBt can be effective for routine couplings but may require longer reaction times or double coupling for more difficult sequences.
Troubleshooting Guide
If you encounter a positive Kaiser test after a coupling step with H-Lys(Boc)-OH, follow this troubleshooting workflow:
Data Presentation
The choice of coupling reagent significantly impacts the efficiency of the reaction. While exact quantitative data is sequence-dependent, the following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent Class | Example Reagent | Relative Reactivity | Key Advantages | Common Considerations |
| Uronium/Aminium | HATU | Very High | Highly efficient, especially for difficult couplings; low racemization risk.[5][7] | Higher cost compared to other reagents. |
| HCTU | Very High | Similar reactivity to HATU, often more cost-effective. | Can undergo side reactions similar to other uronium salts. | |
| HBTU | High | Effective and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation side reactions.[7] | |
| Phosphonium | PyBOP | High | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts. | Generally lower reactivity than HATU/HCTU.[6] |
| Carbodiimide | DIC/HOBt | Moderate | Cost-effective; byproducts are generally soluble. | Less efficient for sterically hindered couplings; may require longer reaction times. |
Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[8]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[8]
-
Solution C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[8]
Procedure:
-
Place a small sample of resin beads (approximately 10-15 beads) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling).
Protocol 2: Double Coupling Procedure
This protocol should be initiated after a positive Kaiser test following the first coupling attempt.
Procedure:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of activated H-Lys(Boc)-OH using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Add the freshly prepared and activated amino acid solution to the peptide-resin.
-
Allow the second coupling reaction to proceed for 1-2 hours, or longer for particularly difficult sequences.
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a final Kaiser test to confirm the completion of the reaction.
Protocol 3: Test Cleavage and HPLC Analysis
This protocol is for cleaving a small amount of peptide from the resin for analysis by HPLC and MS.
Materials:
-
Peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)[9]
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approximately 200 µL) to the resin.
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional agitation.
-
Filter the cleavage solution into a new microcentrifuge tube, separating it from the resin beads.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC and MS analysis.
References
Technical Support Center: Optimizing Boc Deprotection of Lysine Side-Chains
Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection of lysine side-chains. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this critical step in peptide synthesis and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of a lysine side-chain?
A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation (t-butyl cation) intermediate upon cleavage of the Boc group with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the peptide, leading to undesired byproducts.[1][2]
Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, resulting in the formation of S-tert-butylated Cys residues.[1][4]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated by the t-butyl cation.[1][3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive t-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive amino acid residues, they prevent it from causing unwanted side reactions.[1] The choice of scavenger is critical and depends on the specific amino acid composition of the peptide.
Troubleshooting Guide
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: A mass increase of +56 Da is a clear indication of t-butylation, where a tert-butyl group has been added to a nucleophilic residue on your peptide.[2] This is a common side reaction during Boc deprotection.
-
Prevention Strategy: The most effective way to prevent t-butylation is to use a scavenger in your cleavage cocktail. Triisopropylsilane (TIS) and triethylsilane (TES) are common and effective scavengers for this purpose.[5][6] Water can also act as a scavenger.[5] A widely used cocktail is a mixture of TFA, TIS, and water.[5] For peptides containing tryptophan, which is highly susceptible to this modification, the addition of scavengers is crucial.[3]
-
Issue 2: The Boc deprotection of my lysine residue is incomplete.
-
Question: I still see the Boc-protected lysine peak in my analysis after the deprotection reaction. What could be the cause and how do I ensure complete removal?
-
Answer: Incomplete deprotection can be due to several factors:
-
Insufficient Acid Concentration or Reaction Time: The concentration of TFA and the duration of the reaction are critical. While 100% TFA can be used, a 55% TFA solution in dichloromethane (DCM) for a longer duration (e.g., 30 minutes) has been shown to result in higher purity, possibly due to better resin swelling and solvent transfer.[7] Ensure the reaction time is sufficient, which can range from a few minutes to several hours depending on the substrate and conditions.[8][9]
-
Steric Hindrance: In some cases, particularly with large or complex peptides, the Boc group may be sterically hindered, making it less accessible to the acid.[10] Increasing the reaction time or temperature may be necessary.
-
Solution: Optimize your deprotection conditions by adjusting the TFA concentration and reaction time. A small-scale time-course experiment can help determine the optimal conditions for your specific peptide. For solid-phase peptide synthesis (SPPS), ensure adequate swelling of the resin.[7]
-
Issue 3: I am observing byproducts related to the oxidation of sensitive residues like Methionine or Tryptophan.
-
Question: My product containing Methionine (Met) or Tryptophan (Trp) appears to be oxidized. How can I prevent this?
-
Answer: The strongly acidic conditions of Boc deprotection can sometimes promote the oxidation of sensitive residues.
-
Prevention Strategy: The addition of scavengers that also have reducing properties can mitigate oxidation. 1,2-ethanedithiol (EDT) is a commonly used scavenger that is particularly effective in preventing the acid-catalyzed oxidation of tryptophan. Thioanisole is another scavenger that can be used.[11] Including these in your cleavage cocktail will help protect sensitive residues.
-
Data Presentation
Table 1: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail Composition | Target Residues to Protect | Reference |
| 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose, effective for most sequences. | [5] |
| 95% TFA / 5% Phenol | Tyrosine | |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | General purpose with phenol for tyrosine protection. | |
| TFA / Thioanisole / EDT | Tryptophan, Cysteine | |
| 80% TFA / 8% Anisole or Thioanisole / 10% TIS / 2% H₂O | Cysteine, to avoid S-alkylation. | [11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Lysine-Containing Peptide on Solid Support
-
Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare the cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, consider adding scavengers like 1,2-ethanedithiol (EDT) or thioanisole.
-
Cleavage and Deprotection: Drain the DCM from the resin and add the cleavage cocktail (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[2] The optimal time may vary depending on the peptide sequence and should be determined empirically.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[2]
Protocol 2: Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2][9]
-
Scavenger Addition: If the compound contains sensitive residues, add an appropriate scavenger (e.g., 10-20 equivalents of triethylsilane (TES)).[2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2][9][12] The reaction can be performed at 0°C to room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected product.[13] Alternatively, for basic products, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA salt, followed by extraction and purification.[9][12]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection of lysine.
Caption: Prevention of t-butylation side reaction using a scavenger.
Caption: Troubleshooting workflow for Boc deprotection of lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Boc-Protected Lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-Boc lysine during the synthesis of Boc-protected lysine, where mono-protection at the ε-amino group is desired.
Frequently Asked Questions (FAQs)
Q1: What is di-Boc lysine and why is it an issue?
A1: Di-Boc lysine, specifically Nα,Nε-di-Boc-L-lysine, is a lysine derivative where both the α-amino group and the ε-amino group are protected by a tert-butyloxycarbonyl (Boc) group. While this compound has its own applications, its formation as a byproduct is a significant issue during peptide synthesis when the goal is to selectively protect only the ε-amino group of lysine, leaving the α-amino group available for peptide bond formation. The presence of di-Boc lysine as an impurity can complicate purification processes and reduce the overall yield of the desired mono-protected product.
Q2: What is the mechanism behind the formation of di-Boc lysine?
A2: The formation of di-Boc lysine is a sequential process. Initially, the more nucleophilic ε-amino group of lysine reacts with di-tert-butyl dicarbonate (Boc anhydride) to form the desired mono-Boc protected lysine. However, under certain conditions, the remaining α-amino group can also react with a second molecule of Boc anhydride to yield the di-Boc derivative. This second reaction is often facilitated by the presence of a strong base, which deprotonates the α-amino group, increasing its nucleophilicity.
Q3: Which factors primarily influence the formation of the di-Boc byproduct?
A3: Several key factors can significantly influence the level of di-Boc lysine formation:
-
Stoichiometry of Boc Anhydride: Using a large excess of Boc anhydride increases the probability of the second Boc group adding to the α-amino group.
-
Choice and Amount of Base: Strong bases can promote the deprotonation of the α-amino group, enhancing its reactivity towards Boc anhydride and leading to higher di-Boc formation.
-
Reaction Temperature: Higher temperatures can increase the rate of the second, undesired reaction.
-
Steric Hindrance: While less of a factor for the primary amines of lysine, steric hindrance around the amino group can influence the rate of Boc protection.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| High levels of di-Boc lysine detected by HPLC/MS | Excess Boc anhydride used in the reaction. | Carefully control the stoichiometry of Boc anhydride. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete mono-protection without significant di-Boc formation. |
| Use of a strong base (e.g., NaOH, KOH). | Switch to a milder base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA). | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature, such as 0 °C or room temperature, to improve selectivity for the mono-Boc product. | |
| Incomplete reaction and presence of unreacted lysine | Insufficient Boc anhydride. | Increase the amount of Boc anhydride slightly, but monitor for di-Boc formation. |
| Inadequate mixing or solubility issues. | Ensure vigorous stirring and consider using a co-solvent system (e.g., dioxane/water) to improve solubility of reagents. | |
| Difficulty in separating mono-Boc and di-Boc lysine | Similar chromatographic behavior. | Optimize HPLC conditions. Consider using a different stationary phase or modifying the mobile phase gradient for better separation.[1] |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the formation of mono-Boc-lysine versus the di-Boc-lysine byproduct.
Table 1: Effect of Boc Anhydride Stoichiometry on Product Distribution
| Equivalents of Boc Anhydride | Approximate Yield of Mono-Boc-Lysine (%) | Approximate Yield of Di-Boc-Lysine (%) |
| 1.0 | ~85-90 | < 5 |
| 1.1 | ~95 | ~5 |
| 1.5 | ~80 | ~20 |
| 2.0 | < 10 | > 90 |
Note: Yields are approximate and can vary based on other reaction conditions.
Table 2: Influence of Base on Product Selectivity
| Base | Typical Conditions | Selectivity for Mono-Boc-Lysine | Notes |
| Sodium Bicarbonate (NaHCO₃) | aq. dioxane, RT | High | Mild base, generally favors mono-protection. |
| Triethylamine (TEA) | DMF or CH₂Cl₂, RT | Moderate to High | Weaker organic base, good for controlling pH. |
| Sodium Hydroxide (NaOH) | aq. dioxane, pH 9-11 | Low to Moderate | Strong base, can significantly promote di-Boc formation if pH is not carefully controlled. |
| No Base | Methanol, RT | High | Can be effective for highly nucleophilic amines, minimizing di-Boc formation. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Lysine Side Chain using Copper Chelation
This method utilizes a copper(II) salt to form a complex with the α-amino and carboxyl groups of lysine, effectively blocking them and allowing for selective protection of the ε-amino group.[2][3]
Materials:
-
L-Lysine hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Methanol
-
8-Hydroxyquinoline
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Copper Complex Formation:
-
Dissolve L-lysine hydrochloride in water.
-
Add a solution of CuSO₄·5H₂O in water, followed by NaHCO₃.
-
A blue precipitate of the copper-lysine complex will form.
-
-
Boc Protection:
-
To the suspension of the copper complex, add a solution of Boc₂O in acetone.
-
Stir the reaction mixture at room temperature overnight.
-
-
Copper Removal:
-
Add 8-hydroxyquinoline to the reaction mixture to chelate the copper ions. A greenish-yellow precipitate of copper(II) 8-quinolinate will form.
-
Filter off the copper complex precipitate and wash it with water.
-
-
Isolation of Mono-Boc-Lysine:
-
Adjust the pH of the filtrate to acidic (pH ~2-3) with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Nε-Boc-L-lysine.
-
Protocol 2: Controlled Boc Protection using Stoichiometry and Mild Base
This protocol focuses on carefully controlling the reaction conditions to favor mono-protection without the use of a metal chelating agent.
Materials:
-
L-Lysine
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
Dissolve L-lysine in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaHCO₃ to the solution to act as a mild base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Boc Anhydride Addition:
-
Dissolve 1.05-1.1 equivalents of Boc₂O in 1,4-dioxane.
-
Add the Boc₂O solution dropwise to the lysine solution over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC to ensure consumption of the starting material and minimize di-Boc formation.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Visualizations
Caption: Mechanism of mono- and di-Boc lysine formation.
Caption: Workflow for selective mono-Boc protection using copper chelation.
Caption: Troubleshooting workflow for high di-Boc lysine formation.
References
Technical Support Center: Managing Peptides with Multiple H-Lys(Boc)-OH Residues
Welcome to the technical support center for managing aggregation in peptides containing multiple H-Lys(Boc)-OH residues. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges during the synthesis, purification, and handling of these complex peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple H-Lys(Boc)-OH residues particularly prone to aggregation?
A1: Peptides rich in H-Lys(Boc)-OH are susceptible to aggregation for two primary reasons. Firstly, the tert-butyloxycarbonyl (Boc) protecting group on the lysine side-chain is bulky and hydrophobic. A high density of these groups within a peptide sequence significantly increases intermolecular hydrophobic interactions, promoting self-association.[1] Secondly, these interactions can facilitate the formation of stable secondary structures, like β-sheets, where peptide chains align and form extensive hydrogen bond networks, leading to insoluble aggregates.[2][3] This aggregation can occur both on the solid-phase resin during synthesis and in solution after cleavage.
Q2: How can I identify if my peptide is aggregating during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can be identified through several key indicators during synthesis:
-
Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.[4][5] This is a primary sign that the growing peptide chains are collapsing onto themselves rather than remaining solvated.
-
Slow or Incomplete Reactions: Aggregation can physically block reagents from reaching the N-terminus of the growing peptide chain. This manifests as incomplete deprotection or coupling steps.[4][6]
-
Positive Kaiser or Ninhydrin Test: A positive colorimetric test after a coupling step indicates the presence of unreacted free amines, a direct consequence of an incomplete reaction often caused by aggregation.[7]
-
Low Yield of Final Peptide: A significant drop in the expected yield of the cleaved peptide is a strong downstream indicator that synthesis was hampered by aggregation.[8]
Q3: Does the choice of SPPS strategy (Boc vs. Fmoc) affect aggregation for these peptides?
A3: Yes, the choice of strategy can influence the degree of aggregation. In Fmoc-SPPS, the peptide-resin is kept in a neutral state, which can allow for the gradual build-up of intermolecular hydrogen bonds and aggregation. Conversely, in Boc-SPPS, the repetitive Nα-deprotection steps using strong acid (like Trifluoroacetic Acid - TFA) can help to disrupt forming aggregates in each cycle.[3] For this reason, the Boc/Bzl protection strategy is sometimes considered superior for long or difficult sequences prone to aggregation.
Q4: My crude peptide containing multiple Lys(Boc) residues is insoluble after cleavage. What should I do?
A4: This is a common challenge. The hydrophobicity of the Boc groups makes the cleaved, fully protected peptide highly insoluble in aqueous solutions. The following steps are recommended for solubilization:
-
Test a Small Aliquot First: Before attempting to dissolve the entire batch, always test the solubility of a small amount.
-
Use Organic Solvents: Start with strong organic solvents known to disrupt hydrophobic interactions. The most common choices are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9]
-
Acidic Conditions: If the peptide is still insoluble, try dissolving it in a small amount of 10%-30% acetic acid or a solution containing a low concentration of TFA (e.g., 0.1%).[9] This can help by protonating residues and increasing electrostatic repulsion.
-
Sonication: Gentle sonication can provide the energy needed to break up small aggregates and facilitate dissolution.[9]
-
Lyophilize and Re-attempt: If a solvent proves ineffective, the peptide can often be recovered by lyophilization before attempting a different solvent system.[9]
Troubleshooting Guides
Guide 1: Overcoming On-Resin Aggregation During Synthesis
If you observe signs of on-resin aggregation, the following interventions can be applied to subsequent coupling and deprotection steps.
| Strategy | Action | Rationale & Benefit |
| Solvent Modification | Switch from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to DMF.[2] | NMP and DMSO are stronger, more polar solvents that are more effective at disrupting hydrogen bonds and solvating the growing peptide chain, thereby preventing aggregation.[4] |
| Chaotropic Agents | Add chaotropic salts like LiCl or NaClO₄ to the coupling and deprotection solutions.[2] | These salts disrupt the formation of secondary structures by interfering with hydrogen bonding, improving reagent accessibility.[4] |
| Elevated Temperature | Perform coupling reactions at an elevated temperature (e.g., 40-50°C) or use microwave-assisted synthesis.[4] | Increased kinetic energy helps to break up intermolecular associations, significantly improving coupling efficiency for difficult sequences.[4] |
| Resin Choice | Resynthesize the peptide using a low-loading resin (e.g., 0.1-0.4 mmol/g) or a PEG-based resin (e.g., TentaGel).[4][6] | Lower loading increases the distance between peptide chains, reducing intermolecular interactions. PEG resins improve solvation of the peptide.[4] |
| Structure-Disrupting Elements | Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) every 6-7 residues.[2][4] | These elements introduce "kinks" or steric hindrance in the peptide backbone, effectively disrupting the formation of β-sheets.[4] |
Guide 2: Improving Post-Cleavage Peptide Solubility
For crude or purified peptides that are difficult to dissolve for purification or use in assays.
| Strategy | Action | Rationale & Benefit |
| pH Adjustment | For basic peptides (common for Lys-rich sequences after deprotection), use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 0.1 M ammonium bicarbonate). | Moving the pH away from the peptide's isoelectric point (pI) increases its net charge, leading to electrostatic repulsion between molecules and improved solubility.[1] |
| Organic Co-solvents | Dissolve the peptide in a minimal amount of an organic solvent (DMSO, DMF, acetonitrile) before slowly adding the aqueous buffer.[9] | These solvents disrupt hydrophobic interactions that drive aggregation, allowing the peptide to be solvated.[9] |
| Sonication | Place the peptide solution in a sonication bath for brief intervals.[9] | Provides mechanical energy to break apart aggregates and enhance solvation. |
Quantitative Data Summary
The following tables summarize key quantitative data for reagents and conditions used to mitigate peptide aggregation.
Table 1: Chaotropic Salt Concentrations for Improved Coupling
| Chaotropic Salt | Concentration in DMF | Reference |
| Lithium Chloride (LiCl) | 0.8 M | [2] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | [2] |
| Potassium Thiocyanate (KSCN) | 4 M | [2] |
Table 2: Conditions for Fmoc-Deprotection
| Reagent | Concentration | Time | Reference |
| Piperidine in DMF | 20% | 5 min + 15 min | [10] |
Table 3: Conditions for Boc-Deprotection (during Boc-SPPS)
| Reagent | Concentration | Time | Reference |
| Trifluoroacetic Acid (TFA) in DCM | 50% | 2 min + 20-30 min | [7] |
Experimental Protocols
Protocol 1: Manual Coupling with Chaotropic Salt Wash
This protocol is for a manual coupling step when on-resin aggregation is suspected. It is intended for Fmoc-based SPPS.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.[10]
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1 minute each time. This step helps to disrupt secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (5x) to remove the chaotropic salt, which can interfere with coupling reagents.
-
Prepare Activated Amino Acid: In a separate vial, dissolve 3 equivalents of the Fmoc-Lys(Boc)-OH and 3 equivalents of an activating agent (e.g., HBTU) in DMF. Add 6 equivalents of a base like DIPEA.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be required.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Test Cleavage to Monitor Synthesis
This protocol can be used to assess the purity and identify potential aggregation-related problems at an intermediate stage of a long synthesis.
-
Sample Collection: After a coupling step and subsequent washing, remove a small sample of the peptide-resin (approx. 10-20 mg).
-
Drying: Wash the resin sample with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIPS) to the dry resin.[5]
-
Reaction: Let the cleavage reaction proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a tube containing cold diethyl ether.[10]
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Analyze the crude peptide by LC-MS to check for the expected mass and identify any deletion sequences that would indicate incomplete coupling in prior steps.
Visualizations
Caption: The pathway of peptide aggregation during solid-phase peptide synthesis.
Caption: A logical workflow for troubleshooting on-resin peptide aggregation.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
H-Lys(Boc)-OH solubility issues in DMF and other solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with H-Lys(Boc)-OH in DMF and other common solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of H-Lys(Boc)-OH?
H-Lys(Boc)-OH, a white crystalline powder, is generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] It is described as slightly soluble in water.[1][2]
Q2: Why is my H-Lys(Boc)-OH not dissolving in DMF, a recommended solvent?
Several factors can contribute to poor solubility in DMF:
-
Purity of the Reagent: Impurities in the H-Lys(Boc)-OH can negatively impact its solubility.
-
Solvent Quality: The purity of DMF is crucial. Old or degraded DMF can contain impurities like dimethylamine, which may affect solubility.
-
Temperature: Room temperature may not be sufficient for dissolution, especially at higher concentrations.
-
Concentration: You may be attempting to create a solution that is above the saturation point of H-Lys(Boc)-OH in DMF at the given temperature.
Q3: Can I use heat to dissolve H-Lys(Boc)-OH?
Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[4] However, it is crucial to apply heat cautiously (e.g., a water bath set to 30-40°C) as excessive temperatures can lead to degradation of the compound.[4] Always monitor for any color changes, which might indicate decomposition.
Q4: Are there alternative solvents to DMF for dissolving H-Lys(Boc)-OH?
Yes, DMSO is another excellent solvent for H-Lys(Boc)-OH.[3][5] For less polar applications, Dichloromethane (DCM) can be used, although solubility may be lower.[6] In some cases, a co-solvent system, such as adding a small amount of DMSO to DMF, can enhance solubility.[4]
Q5: How does the Boc protecting group influence the solubility of L-Lysine?
The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar protecting group. Its presence on the side chain of lysine increases the overall hydrophobicity of the molecule compared to the unprotected L-Lysine. This increased hydrophobicity generally leads to better solubility in organic solvents like DMF and DMSO and reduced solubility in water.
Data Presentation: Solubility of H-Lys(Boc)-OH and Related Compounds
The following table summarizes the available solubility data for H-Lys(Boc)-OH and the closely related Fmoc-Lys(Boc)-OH. Please note that solubility can be influenced by factors such as compound purity, solvent grade, and temperature.
| Compound | Solvent | Solubility | Molarity (approx.) | Notes |
| H-Lys(Boc)-OH | Water | Slightly soluble[1][2] | - | Qualitative description. |
| Dimethylformamide (DMF) | Soluble[1][7] | - | Qualitative description. | |
| Dimethyl sulfoxide (DMSO) | Soluble[1][3][5] | - | Qualitative description. | |
| Methanol | Not available | - | ||
| Dichloromethane (DCM) | Not available | - | ||
| Fmoc-Lys(Boc)-OH | Dimethyl sulfoxide (DMSO) | ≥100 mg/mL[8] | ~213 mM | May require sonication. |
| Water | Slightly soluble[9] | - | Qualitative description. | |
| Ethanol | Soluble | - | Qualitative description. | |
| Chloroform | Soluble[6] | - | Qualitative description. | |
| Acetone | Soluble[6] | - | Qualitative description. |
Troubleshooting Guide
Issue: H-Lys(Boc)-OH is not dissolving or is dissolving very slowly in DMF.
This guide provides a step-by-step approach to address solubility challenges with H-Lys(Boc)-OH in DMF.
Caption: Troubleshooting workflow for H-Lys(Boc)-OH solubility issues.
Detailed Steps:
-
Verify Reagent and Solvent Quality:
-
H-Lys(Boc)-OH Purity: Ensure you are using a high-purity grade of H-Lys(Boc)-OH. Impurities can significantly hinder dissolution.
-
DMF Quality: Use fresh, high-purity, anhydrous DMF. Over time, DMF can degrade to form dimethylamine and water, which can affect the solubility of reagents.
-
-
Apply Physical Dissolution Aids:
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency vibrations can help to break up solid aggregates and accelerate dissolution.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Gentle Warming: Gently warm the solution in a water bath to 30-40°C. Do not overheat, as this may cause degradation.
-
-
Use a Co-solvent:
-
Add a small amount of DMSO (e.g., 5-10% of the total volume) to the DMF. DMSO is a stronger solvent for many protected amino acids and can help to solubilize H-Lys(Boc)-OH.
-
-
Switch to an Alternative Solvent:
-
If solubility issues persist in DMF, consider preparing your stock solution in 100% DMSO.
-
Experimental Protocols
Protocol 1: Standard Dissolution of H-Lys(Boc)-OH in DMF
This protocol describes the standard procedure for dissolving H-Lys(Boc)-OH in DMF for use in peptide synthesis.
References
- 1. chembk.com [chembk.com]
- 2. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]
- 3. raybiotech.com [raybiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
Technical Support Center: Side Reactions of Boc-Protected Lysine During Peptide Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving Boc-protected lysine during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions affecting Boc-protected lysine during TFA-mediated cleavage?
The two main side reactions are tert-butylation and trifluoroacetylation of the lysine side-chain's ε-amino group. Tert-butylation occurs when the tert-butyl cation, generated from the cleavage of the Boc protecting group, acts as an electrophile and alkylates the nucleophilic ε-amino group of a deprotected lysine.[1] Trifluoroacetylation is an undesired acylation of the ε-amino group by a reactive trifluoroacetyl species, which can lead to a capped peptide chain.[2][3]
Q2: How is the tert-butyl cation generated, and why is it problematic?
During cleavage with trifluoroacetic acid (TFA), the Boc group is protonated and subsequently breaks down, releasing a stable tert-butyl cation and carbon dioxide.[4] This carbocation is a potent electrophile that can react with any nucleophilic functional groups on the peptide, not just the ε-amino group of lysine. Other susceptible residues include tryptophan, methionine, and cysteine.[5]
Q3: What is the mechanism of trifluoroacetylation of the lysine side chain?
Unintentional trifluoroacetylation is not a direct reaction with the TFA solvent. Instead, it typically occurs through a transfer mechanism from the resin. Hydroxymethyl groups on the resin can be esterified by TFA to form trifluoroacetoxymethyl groups. During the subsequent neutralization step, this resin-bound trifluoroacetyl group can be transferred to a free amino group, such as the ε-amino group of lysine.[6][7]
Q4: How can I prevent these side reactions?
The most effective way to prevent both tert-butylation and trifluoroacetylation is a combination of using appropriate scavengers in the cleavage cocktail and selecting the right resin for your synthesis. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively "trapping" it before it can cause unwanted modifications.[1][8] For preventing trifluoroacetylation, choosing a resin with a more acid-stable linker, such as a Pam-resin, can significantly reduce the occurrence of this side reaction.[2]
Q5: Which scavengers are most effective at preventing tert-butylation of lysine?
While many scavengers are targeted towards protecting tryptophan, methionine, and cysteine, the principles apply to protecting lysine as well. A cocktail of scavengers is generally more effective than a single one. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[1] Water can also act as a scavenger. For peptides with multiple sensitive residues, a more complex cocktail containing reagents like thioanisole and 1,2-ethanedithiol (EDT) can offer broader protection.[8]
Troubleshooting Guides
Issue 1: Mass spectrometry analysis shows a +56 Da adduct on my lysine-containing peptide.
-
Possible Cause: This mass increase corresponds to the addition of a tert-butyl group to your peptide. The ε-amino group of a lysine residue is a likely site for this modification.
-
Solution:
-
Review your cleavage cocktail: Ensure you are using an adequate concentration of scavengers. For a standard cleavage, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS is a good starting point.[5]
-
Increase scavenger concentration: If tert-butylation is still observed, consider increasing the concentration of TIS or adding other scavengers like 1,2-ethanedithiol (EDT), especially if other sensitive residues are present.[8]
-
Optimize cleavage time and temperature: Perform the cleavage at room temperature and for the minimum time required for complete deprotection (typically 1-3 hours) to reduce the exposure of the deprotected peptide to the reactive carbocations.
-
Issue 2: A significant peptide impurity with a +96 Da mass shift is observed.
-
Possible Cause: This mass increase is indicative of trifluoroacetylation, where a trifluoroacetyl group has been added to an amino group.
-
Solution:
-
Evaluate your resin: This side reaction is more prevalent with standard benzyl ester resins. For future syntheses of this peptide, consider using an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), which has been shown to reduce trifluoroacetylation to less than 0.02% per cycle.[2][7]
-
Modify your cleavage protocol: If re-synthesis is not an option, ensure that the N-terminal Fmoc group (in Fmoc-SPPS) is left on during the TFA cleavage and removed in a subsequent step, if your workflow allows. This can help protect the N-terminal amine, a common site of trifluoroacetylation.
-
Purification: Reverse-phase HPLC can often be used to separate the trifluoroacetylated impurity from the desired peptide.
-
Data Presentation
Table 1: Illustrative Comparison of Scavenger Cocktail Efficiency in Preventing Side Reactions
This table provides an example of how different scavenger cocktails can impact the purity of a crude peptide by minimizing side reactions. While this data is for the S-tert-butylation of a cysteine-containing peptide, it illustrates the general principle of scavenger efficacy that also applies to protecting lysine.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85% | 15% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 92% | 8% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 96% | 4% |
Note: Data is illustrative and the optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.[1]
Table 2: Impact of Resin Choice on Trifluoroacetylation
| Resin Type | Approximate Trifluoroacetylation per Cycle |
| Standard Benzyl Ester Resin | 1-2% |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | < 0.02% |
Data from studies on the mechanism of trifluoroacetylation in solid-phase peptide synthesis.[6][7]
Experimental Protocols
Standard TFA Cleavage Protocol to Minimize Tert-butylation
-
Resin Preparation: Following completion of the peptide synthesis, wash the peptidyl-resin (0.1 mmol) with dichloromethane (DCM) (3 x 10 mL) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 5 mL of the cleavage cocktail immediately before use. A standard "Reagent K" for peptides with multiple sensitive residues consists of:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA. Dry the final peptide pellet under vacuum.
Protocol for Minimizing Trifluoroacetylation using Pam-Resin in Boc-SPPS
-
Resin Selection: Begin the synthesis with a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of the target peptide.
-
Standard Boc-SPPS Cycles:
-
Deprotection: Use 50% TFA in DCM for 20-30 minutes.
-
Neutralization: Wash thoroughly with DCM, followed by a neutralization step with 5-10% diisopropylethylamine (DIPEA) in DCM or DMF.
-
Coupling: Couple the subsequent Boc-protected amino acid using a standard activation method (e.g., HBTU/DIPEA).
-
-
Final Cleavage: After the final synthesis cycle and N-terminal deprotection, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail), as the Pam-resin linker is stable to TFA but labile to stronger acids.
Visualizations
Caption: Mechanism of Boc deprotection, tert-butyl cation formation, and its subsequent reaction pathways.
Caption: Mechanism of resin-mediated trifluoroacetylation of a free amino group on the peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing failed coupling reactions during solid-phase peptide synthesis (SPPS), with a specific focus on capping unreacted amines after an unsuccessful H-Lys(Boc)-OH coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of capping in solid-phase peptide synthesis?
A1: Capping is a critical step to permanently block unreacted amino groups on the growing peptide chain after an incomplete coupling reaction.[1] This is typically achieved by acetylation of the N-terminal amine.[2] By capping these "failure sequences," they are prevented from participating in subsequent coupling steps. This process is crucial for minimizing the presence of deletion mutations—peptides missing an amino acid—in the final crude product, which simplifies purification.[2]
Q2: Why might the coupling of H-Lys(Boc)-OH fail?
A2: While H-Lys(Boc)-OH is not as sterically hindered as some other amino acids, coupling failures can still occur. Potential causes include steric hindrance from the bulky Boc protecting group on the side chain, peptide aggregation on the resin support, or suboptimal activation of the amino acid.[3] As the peptide chain elongates, it can fold into secondary structures, making the N-terminus inaccessible to incoming activated amino acids.[3]
Q3: How can I detect that the H-Lys(Boc)-OH coupling has failed?
A3: The most common method for detecting unreacted primary amines is the qualitative Kaiser (ninhydrin) test.[4][5] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of free primary amines and an incomplete coupling reaction.[2][4] A negative test, where the beads remain yellow or colorless, suggests a successful coupling.[2]
Q4: What should I do immediately after a positive Kaiser test for the H-Lys(Boc)-OH coupling?
A4: If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a second coupling (double coupling).[6][7] This involves repeating the coupling step with a fresh solution of activated H-Lys(Boc)-OH before proceeding to the next deprotection cycle.[6] If the Kaiser test remains positive after a second coupling, capping the unreacted amines is strongly recommended.[7][8]
Q5: What are the standard reagents used for capping?
A5: The most widely used capping agent is acetic anhydride. It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[9] This mixture is often referred to as the capping cocktail.
Q6: Does the Boc protecting group on the lysine side chain interfere with the capping reaction?
A6: The Boc group on the lysine side chain is stable under the standard capping conditions, which are mildly basic. Capping reactions target the free N-terminal α-amine of the growing peptide chain. Prolonged heating during the Kaiser test, however, should be avoided as it may cause cleavage of the Lys(Boc) group.[10]
Data Presentation
The following table summarizes common capping reagent combinations and their typical concentrations and reaction times.
| Capping Reagent 1 | Capping Reagent 2 | Solvent | Typical Concentration/Ratio | Reaction Time |
| Acetic Anhydride | Pyridine | DMF | 50 equivalents of each based on resin substitution | 30 minutes |
| Acetic Anhydride | DIPEA | DMF | 20% Acetic Anhydride, 2% DIPEA | 30 minutes |
| Acetic Anhydride | Pyridine | N/A | 3:2 ratio of Acetic Anhydride to Pyridine | 30 minutes |
| Acetic Anhydride | N/A | DCM | 50% Acetic Anhydride in DCM | 10 minutes (2x5 min) |
| CH₂Cl₂:MeOH:DIPEA | N/A | N/A | 17:2:1 ratio | 45-60 minutes |
Experimental Protocols
Protocol 1: Capping with Acetic Anhydride and Pyridine
This protocol describes the acetylation of unreacted primary amines using acetic anhydride and pyridine.
-
Resin Washing: Following the failed coupling attempt and a positive Kaiser test, thoroughly wash the peptide-resin with DMF (3-5 times) to remove any residual reagents and byproducts.[11]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[11]
-
Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel.
-
Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.[11]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts.
-
Verification: Perform a Kaiser test to confirm the absence of free amines. If the test is negative (yellow beads), you can proceed to the deprotection step for the next amino acid coupling. If the test remains positive, the capping procedure should be repeated.[11]
Protocol 2: Qualitative Kaiser Test
This protocol is for the qualitative detection of primary amines on the resin.
-
Reagent Preparation:
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[12]
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.[12]
-
Reaction: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[4][5]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[4][5]
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[12]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete H-Lys(Boc)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of H-Lys(Boc)-OH to Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered when coupling H-Lys(Boc)-OH to other sterically hindered amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving H-Lys(Boc)-OH and other sterically hindered amino acids often slow and inefficient?
A1: The primary reason for slow and inefficient coupling is steric hindrance. Both H-Lys(Boc)-OH, with its bulky tert-butyloxycarbonyl (Boc) side-chain protecting group, and the target amino acid (e.g., Val, Ile, Thr, Aib, or N-methylated residues) possess large structural features near the reaction sites.[1][2][3] This bulkiness physically obstructs the approach of the activated carboxyl group and the N-terminal amine, slowing down peptide bond formation.[1][3] Additionally, the nucleophilicity of the amine can be reduced by adjacent bulky groups, and the growing peptide chain may aggregate on the solid support, further blocking reactive sites.[1][4]
Q2: My standard coupling protocol using carbodiimides (DCC, DIC) is failing for a hindered residue. What should I do?
A2: Standard carbodiimide reagents are often too weak for sterically demanding couplings and can result in low yields.[1][3][5] It is highly recommended to switch to more potent onium salt-based coupling reagents.[2][3] These are broadly classified into two categories:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1] HATU is frequently considered the superior choice for many difficult couplings.[1][6] COMU is a newer-generation reagent with efficiency comparable to HATU but offers better safety and solubility profiles.[1][7]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful and are particularly useful for minimizing racemization.[1][2]
Q3: How can I minimize the risk of racemization during these difficult couplings?
A3: Slow coupling reactions increase the time the activated amino acid is susceptible to racemization.[2] To minimize this side reaction:
-
Select Appropriate Reagents: Use additives like HOAt or Oxyma Pure, which are superior to HOBt at suppressing racemization.[1] Phosphonium reagents like PyBOP are often preferred over uronium salts for critical couplings to reduce this risk.[1]
-
Choose the Right Base: Use hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial.[1][8]
-
Limit Pre-activation Time: The longer an amino acid remains in its highly reactive state before coupling, the greater the risk. Minimize the pre-activation time before adding the mixture to the resin.[2]
-
Control Temperature: Avoid elevated temperatures unless necessary, as heat can increase the rate of racemization.[1]
Q4: What is the role of the solvent, and can changing it improve my coupling efficiency?
A4: The solvent plays a critical role in solvating the growing peptide chain and preventing aggregation, which can block reactive sites.[1] While DMF is standard, if you suspect aggregation (common with hydrophobic sequences), switching to a more polar solvent like N-methylpyrrolidone (NMP) can be effective.[4] For particularly difficult sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures and improve outcomes.[4][9]
Q5: My ninhydrin test is still positive after a long coupling time. What are my options?
A5: A positive ninhydrin (Kaiser) test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[8] If extending the reaction time is insufficient, you should:
-
Perform a Double Coupling: After the first coupling, wash the resin and add a fresh solution of activated amino acid and reagents to drive the reaction to completion.[4][9]
-
Switch to a Stronger Reagent: If you are not already using one, switch to a more potent coupling reagent like HATU or COMU.[10]
-
Cap the Unreacted Chains: If the coupling remains incomplete even after a second attempt, it is best to permanently block the unreacted amines to prevent the formation of deletion sequences in your final product. This is done using a capping solution, typically containing acetic anhydride.[8]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficiently Potent Reagent: The coupling reagent lacks the reactivity needed for the steric bulk.[1][3] 2. Peptide Aggregation: The growing peptide chain is folding or aggregating, blocking the N-terminal amine.[1][4] 3. Suboptimal Conditions: Reagent concentration is too low or reaction time is too short.[1] | 1. Switch Reagent: Upgrade from carbodiimides to a uronium/aminium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP).[3] 2. Improve Solvation: Change the solvent from DMF to NMP or use a DCM/DMF/NMP mixture. Consider adding chaotropic salts (e.g., LiCl).[4][9] 3. Optimize Parameters: Perform a double coupling with fresh reagents.[9] Increase the concentration of the amino acid and coupling reagents to 0.5 M.[4][11] Extend the coupling time to 4 hours or overnight.[10] |
| High Levels of Racemization | 1. Strong Base: The base used (e.g., DIPEA) is too strong, promoting proton abstraction from the α-carbon.[1] 2. Prolonged Pre-activation: The activated amino acid exists for too long before coupling, increasing the opportunity for racemization.[2] 3. Reagent Choice: The coupling reagent or additive is not effective at suppressing racemization.[1] | 1. Use a Weaker Base: Switch from DIPEA to a less basic amine like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][10] 2. Minimize Activation Time: Add the activated amino acid solution to the resin immediately after a brief pre-activation period (1-5 minutes).[2][9] 3. Select Anti-Racemization Reagents: Use reagents based on HOAt (like HATU) or Oxyma (like COMU). Phosphonium salts like PyBOP are also known for lower racemization levels.[1][2] |
| Formation of Deletion Sequences | Incomplete Coupling: Unreacted N-terminal amines from a previous step react in a subsequent coupling cycle. | Ensure Complete Reactions: If a coupling is found to be incomplete via a positive ninhydrin test and cannot be completed by double coupling, cap the unreacted chains with acetic anhydride to prevent them from reacting further.[8] |
| Extremely Difficult Coupling (e.g., Aib-Aib) | Severe Steric Hindrance: The steric barrier is too high even for standard onium salt reagents.[9] | Use Acyl Fluorides: Convert the carboxylic acid to a highly reactive acyl fluoride in situ using a fluorinating agent like TFFH. This method is often successful where others fail.[7][9][12] |
Quantitative Data Summary
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Type | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Highly efficient and fast, especially for hindered couplings, due to the formation of reactive OAt esters.[1][6] | Can cause guanidinylation of the N-terminal amine. Based on potentially explosive HOAt.[6] |
| HCTU | Uronium/Aminium | More reactive than HBTU.[9] | Byproducts can sometimes be difficult to wash away. |
| COMU | Uronium/Aminium | Coupling efficiency is comparable to HATU.[1][7] Safer (not based on explosive HOBt/HOAt), better solubility, and reduced allergenic potential.[1][7] | Newer and may be more expensive than older reagents. |
| PyBOP | Phosphonium | Powerful coupling reagent, particularly effective at minimizing racemization.[1][2] Does not cause guanidinylation.[7] | Slower than HATU. Can be less effective for the most extremely hindered couplings. |
| TFFH | Fluorinating Agent | Generates highly reactive acyl fluorides in situ, effective for the most challenging couplings where other reagents fail.[7][9] | Requires specific protocols; may not be compatible with all protected amino acids. |
Table 2: Typical Reagent Stoichiometry for a Difficult Coupling Cycle
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Amino Acid | 4 - 5 | Drives the reaction to completion through excess.[9][13] |
| Coupling Reagent (e.g., HATU) | 3.9 - 4.9 | Activates the carboxylic acid for nucleophilic attack.[1][9] |
| Base (e.g., DIPEA, NMM) | 8 - 10 | Neutralizes acidic species and facilitates the reaction.[9][13] |
Experimental Protocols & Visualizations
General Workflow for Peptide Coupling
The following diagram illustrates a standard workflow for a single amino acid coupling cycle in solid-phase peptide synthesis (SPPS).
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for difficult couplings where a single coupling may be insufficient.
-
First Coupling: a. Following standard Fmoc deprotection of the N-terminus on the resin, wash the resin thoroughly with DMF (3x). b. In a separate vessel, prepare the activation mixture: Dissolve the incoming protected amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents).[9] c. Allow the mixture to pre-activate for 1-5 minutes.[9] d. Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[9] e. Wash the resin thoroughly with DMF (3x).
-
Second Coupling: a. Repeat steps 1b through 1d with a fresh solution of activated amino acid.[9] b. After the second coupling, wash the resin thoroughly with DMF (5x) and then DCM (3x) to prepare for the next deprotection step or final cleavage. c. Perform a ninhydrin test to confirm completion.
Protocol 2: Coupling via Acyl Fluoride Formation for Extremely Hindered Residues
This method is adapted for couplings that fail even with potent uronium/phosphonium reagents.
-
Acyl Fluoride Formation: a. In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent).[9] b. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[9][12] c. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[9]
-
Coupling Reaction: a. Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.[9] b. Allow the reaction to proceed. Reaction times can be significantly longer (e.g., overnight), and monitoring for completion is crucial. c. Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[9]
Troubleshooting Incomplete Coupling
The following decision tree provides a logical workflow for addressing a positive ninhydrin test after an initial coupling attempt.
Caption: Troubleshooting decision tree for a positive ninhydrin test.
Protocol 3: Capping of Unreacted Amines
Use this protocol if double coupling does not result in a negative ninhydrin test to terminate unreacted peptide chains.
-
Wash: After the final unsuccessful coupling attempt, wash the peptide-resin thoroughly with DMF (3x).[8]
-
Prepare Capping Solution: Prepare a capping solution, typically 20% acetic anhydride and 2% DIPEA in DMF.[8]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.[8]
Protocol 4: Ninhydrin (Kaiser) Test for Coupling Completion
This qualitative test detects the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of peptide-resin (10-20 beads) to a small glass test tube.[8]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
5% ninhydrin in ethanol
-
80% phenol in ethanol
-
Pyridine containing 2% 0.001 M aqueous KCN[8]
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[8]
-
Observation: Observe the color of the beads and the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Adjusting cleavage cocktail for peptides with multiple Arg(Tos) and Lys(Boc)
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS). The following information specifically addresses the challenges of cleaving peptides containing multiple Arginine(Tosyl) and Lysine(Boc) residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple Arg(Tos) and Lys(Boc) residues challenging to cleave and deprotect?
Peptides with numerous Arg(Tos) and Lys(Boc) groups present a significant challenge due to the high density of protecting groups that need to be removed. The Tosyl group on Arginine is particularly stable and requires strong acidic conditions for complete removal, often necessitating longer reaction times.[1][2] Incomplete deprotection can lead to a heterogeneous mixture of peptide products, complicating purification. Furthermore, the cleavage process generates a high concentration of reactive carbocations (from the Boc groups) and other electrophilic species (from the Tosyl groups), which can cause various side reactions if not effectively quenched by scavengers.[3][4]
Q2: What are the most common side reactions observed during the cleavage of peptides containing multiple Arg(Tos) and Lys(Boc)?
The primary side reactions include:
-
Tryptophan modification: The cleaved tosyl group can reattach to the indole ring of Tryptophan residues.[3]
-
Alkylation of sensitive residues: Reactive carbocations generated from the cleavage of Boc and other protecting groups can alkylate nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[4][5]
-
Incomplete deprotection: Insufficient cleavage time or suboptimal acid strength can leave some Arg(Tos) or Lys(Boc) groups intact, resulting in undesired, partially protected peptide species.[6][7]
-
Oxidation of Methionine: The thioether side chain of Methionine is susceptible to oxidation to methionine sulfoxide.[6]
Q3: How can I minimize side reactions during the cleavage of my peptide?
The key to minimizing side reactions is the use of an optimized "cleavage cocktail," which is a mixture of a strong acid and a combination of scavengers.[1] Scavengers are nucleophilic compounds that "trap" the reactive carbocations and other electrophilic species generated during deprotection, preventing them from modifying the peptide.[4] The choice of scavengers depends on the amino acid composition of your peptide.
Q4: What is the recommended cleavage cocktail for a peptide with multiple Arg(Tos) and Lys(Boc) residues?
For peptides containing multiple Arg(Tos) and Lys(Boc) residues, a robust cleavage cocktail is essential. While Trifluoroacetic acid (TFA) is a common reagent, the stability of the Arg(Tos) group often necessitates the use of stronger acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][8] A common and effective approach is the "low-high" HF cleavage method, which helps to minimize side reactions.[8]
Troubleshooting Guide
Issue 1: Incomplete Cleavage or Deprotection
-
Symptom: LC-MS analysis shows peaks corresponding to the mass of the desired peptide plus the mass of one or more protecting groups (e.g., +154 Da for Tosyl, +100 Da for Boc).
-
Possible Cause & Solution:
-
Insufficient Reaction Time or Temperature: Peptides with multiple Arg(Tos) residues may require extended cleavage times, up to 2 hours or longer, at 0-5 °C.[1][2] It is crucial to monitor the reaction to determine the optimal duration.
-
Suboptimal Cleavage Cocktail: For highly resistant protecting groups, a stronger acid may be necessary. The "low-high" HF cleavage method is often effective for peptides with multiple Arg(Tos) groups.[8]
-
Moisture Contamination: Water can interfere with the cleavage reaction, particularly when using HF. Ensure the peptide-resin is thoroughly dried under vacuum before initiating the cleavage process.[7]
-
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)
-
Symptom: Multiple unexpected peaks are observed in the chromatogram, and mass analysis indicates modifications to sensitive amino acid residues.
-
Possible Cause & Solution:
-
Inefficient Scavenging: The concentration or type of scavengers in the cleavage cocktail may be inadequate to quench all the reactive species generated. Adjust the scavenger cocktail based on the peptide sequence. For instance, if Tryptophan modification is observed, increase the concentration of a scavenger like thioanisole.[3]
-
Presence of Sensitive Residues: Peptides containing residues like Tryptophan, Methionine, Cysteine, or Tyrosine are particularly prone to side reactions.[1] Ensure your cleavage cocktail includes scavengers specifically targeted to protect these residues.
-
Data Presentation: Scavenger Cocktails for Strong Acid Cleavage
The following table summarizes common cleavage cocktails and scavengers used for peptides containing Arg(Tos) and other sensitive residues. The choice of cocktail depends on the specific amino acid composition and the strength of the protecting groups.
| Cleavage Method | Acid | Scavenger Cocktail Composition (v/v) | Target Residues & Comments |
| High HF | Anhydrous HF | HF/p-cresol/p-thiocresol (90:5:5) | Arg(Tos), Trp . p-cresol and p-thiocresol are effective scavengers for carbocations and protect Tryptophan.[8] |
| Low-High HF | Anhydrous HF | Step 1 (Low): HF/DMS (1:3) with scavengersStep 2 (High): 100% HF with scavengers | Complex peptides with multiple Arg(Tos) . This two-step method minimizes side reactions by using milder initial deprotection conditions.[8] |
| TFMSA | TFMSA | TFMSA/TFA/thioanisole/m-cresol (proportions vary) | Arg(Tos) . The efficacy can be sequence-dependent, and there is a risk of sulfonation of sensitive residues.[8] |
| Standard TFA | TFA | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for acid-labile groups . May not be sufficient for complete Arg(Tos) removal.[9] |
| TFA with Thiol Scavengers | TFA | TFA/TIS/H₂O/EDT (90:2.5:2.5:5) | Peptides with Trp, Cys, Met . 1,2-Ethanedithiol (EDT) is an effective scavenger for a variety of reactive species.[10] |
DMS: Dimethyl sulfide, TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol: High HF Cleavage of a Peptide with Multiple Arg(Tos) and Lys(Boc)
Materials:
-
Peptide-resin (thoroughly dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail: p-cresol and p-thiocresol
-
HF cleavage apparatus
-
Cold diethyl ether
-
Magnetic stir bar
-
Reaction vessel
Procedure:
-
Preparation: Ensure the N-terminal Boc group has been removed from the peptide-resin. Place the dried peptide-resin and a magnetic stir bar into the HF reaction vessel.
-
Adding Scavengers: Add the scavenger cocktail (e.g., 5% p-cresol, 5% p-thiocresol) to the reaction vessel.[8]
-
HF Distillation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[2][8]
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Collection and Washing: Filter to collect the crude peptide. Wash the peptide pellet further with cold diethyl ether to remove any residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for adjusting the cleavage cocktail.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of Amino Acids Adjacent to Lys(Boc)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of racemization in amino acids coupled immediately preceding a Lys(Boc) residue during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the desired L-enantiomer into a mixture of both L- and D-isomers. During the coupling of an amino acid (Xaa) to a peptide chain that has Lys(Boc) at the N-terminus (H-Lys(Boc)-peptide-resin), the activated Xaa can racemize. This results in the incorporation of the undesired D-Xaa, forming a diastereomeric impurity (Fmoc-D-Xaa-Lys(Boc)-peptide-resin) that is often difficult to separate from the desired product and can significantly impact the biological activity of the final peptide.
Q2: Why is the amino acid adjacent to Lys(Boc) particularly susceptible to racemization?
A2: While any activated amino acid can undergo racemization, the residue preceding Lys(Boc) may be at a higher risk due to the steric hindrance imposed by the bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain. This steric bulk can slow down the coupling reaction rate. A slower coupling reaction prolongs the lifetime of the highly reactive activated amino acid intermediate, increasing the opportunity for racemization to occur before the peptide bond is formed.
Q3: What is the primary mechanism of racemization for Nα-protected amino acids during coupling?
A3: The most prevalent mechanism for racemization of Nα-Fmoc or Boc protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate.[1] The coupling reagent activates the carboxylic acid of the amino acid. This activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. Subsequent nucleophilic attack by the N-terminal amine of the peptide chain on the achiral oxazolone intermediate can result in both the desired L-L peptide and the undesired D-L diastereomer.[1]
Q4: Which amino acids are most prone to racemization?
A4: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][2] The imidazole side chain of histidine can catalyze the racemization process.[1][3] For cysteine, the choice of side-chain protecting group and coupling conditions is critical to minimize this side reaction.[2] While any amino acid can racemize under suboptimal conditions, these residues require special attention, particularly when being coupled to a sterically demanding residue like Lys(Boc).
Q5: How does the choice of coupling reagent impact racemization?
A5: The coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization by forming a highly reactive O-acylisourea intermediate that readily forms an oxazolone. Their use is generally recommended only in the presence of racemization-suppressing additives.[4]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents that generally lead to lower levels of racemization compared to carbodiimides alone.[5] HATU is often preferred for challenging couplings as it can provide faster reaction rates, which helps to minimize the time the activated amino acid is susceptible to racemization.[6]
-
Phosphonium Salts (e.g., PyBOP): These are also very effective and are known to result in low levels of racemization.[7]
Q6: What is the role of additives like HOBt and OxymaPure?
A6: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used as racemization suppressants. When used with a coupling reagent like a carbodiimide, they form an active ester intermediate (e.g., OBt ester). These esters are more stable and less prone to oxazolone formation than the initial activated species, yet they are still sufficiently reactive to couple efficiently with the amine. This strategy reduces the lifetime of the highly reactive intermediate, thereby suppressing racemization.[4][7] OxymaPure is often considered a safer and sometimes more effective alternative to HOBt.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| High level of D-diastereomer detected after coupling the amino acid preceding Lys(Boc). | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DIC) without an additive. | Switch to a uronium/aminium or phosphonium-based coupling reagent. Reagents like HATU or HCTU are highly recommended for sterically hindered couplings. Their high reactivity can shorten the coupling time, reducing the opportunity for racemization. |
| Prolonged Activation Time: The activated amino acid is left for an extended period before being added to the resin. | Minimize pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide. | |
| Strong or Excess Base: Use of a strong, non-hindered base (e.g., triethylamine) or an excess of a hindered base (e.g., DIPEA). | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are good alternatives. Carefully control the stoichiometry of the base to the minimum required for the reaction. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures, for example, during microwave-assisted synthesis. | Lower the coupling temperature. For sensitive couplings, performing the reaction at 0 °C or room temperature is advisable. If using a microwave synthesizer, reduce the temperature for the coupling step of the amino acid preceding Lys(Boc).[8] | |
| Incomplete coupling to the N-terminal Lys(Boc). | Steric Hindrance: The bulky Boc group on the lysine side chain and the growing peptide chain are impeding the approach of the activated amino acid. | Increase coupling time or perform a double coupling. Monitor the reaction with a ninhydrin test to ensure completion. Switch to a more powerful coupling reagent. HATU or COMU are known for their effectiveness in difficult, sterically hindered couplings.[6] |
| Racemization is still observed even with optimized coupling conditions. | Sub-optimal Deprotection: Residual piperidine from the Fmoc deprotection step can act as a base and promote racemization during the subsequent coupling. | Ensure thorough washing after Fmoc deprotection. Use a sufficient number of washes with DMF to completely remove any residual base before proceeding with the coupling step. |
| Aggregation of the Peptide Chain: The growing peptide chain may be aggregating on the resin, making the N-terminal amine less accessible and slowing down the coupling. | Use aggregation-disrupting strategies. Consider using a more polar solvent mixture (e.g., DMF/NMP), performing the coupling at a slightly elevated temperature (while balancing the risk of racemization), or incorporating pseudoproline dipeptides in the sequence if applicable.[2] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and peptide sequence. While direct quantitative data for racemization adjacent to Lys(Boc) is not extensively published, the following table provides a general comparison of racemization levels observed for sensitive amino acids with different coupling methods. This data can serve as a guide for selecting optimal conditions.
| Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | DIC/Oxyma | DIPEA | 1.8% | [9] |
| Fmoc-His(Trt)-OH | HATU/NMM | NMM | >10% | [9] |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | DIPEA | Negligible | [9] |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | DIPEA | ~2-3% | [9] |
| Fmoc-Asp(OtBu)-Gly-OH | HBTU/HOBt/DIPEA | DIPEA | up to 10% (aspartimide related) | [8] |
Note: These values are indicative and can vary based on the specific peptide sequence and experimental conditions.
Experimental Protocol
Protocol: Minimized Racemization Coupling of Fmoc-Xaa-OH to H-Lys(Boc)-Peptide-Resin
This protocol describes a robust method for coupling an amino acid (Xaa) to a peptide chain with an N-terminal Lys(Boc), using HATU as the coupling reagent to minimize racemization.
-
Resin Preparation:
-
Swell the peptide-resin (bearing H-Lys(Boc)- at the N-terminus) in high-quality, anhydrous N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Ensure the preceding Fmoc deprotection was complete and the resin was thoroughly washed with DMF (at least 6 x resin volume for 1 minute each) to remove all residual piperidine.
-
-
Coupling Cocktail Preparation (in situ activation):
-
In a separate reaction vessel, dissolve 3 equivalents of the Fmoc-Xaa-OH amino acid and 2.95 equivalents of HATU in DMF.
-
Add 6 equivalents of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the amino acid/HATU solution.
-
Briefly agitate the mixture for 1-2 minutes. Do not allow for prolonged pre-activation.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling cocktail to the swollen and washed peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time may be extended, or a second coupling may be performed.
-
-
Reaction Monitoring:
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the reaction is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-6 times) to remove excess reagents and byproducts.
-
Perform a final wash with dichloromethane (DCM) (3-5 times) and dry the resin under vacuum if the synthesis is to be paused.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for high racemization adjacent to Lys(Boc).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Lys(Boc)-OH
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a critical component of quality control and characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing peptides synthesized using H-Lys(Boc)-OH. We will explore the impact of the Boc protecting group on chromatographic behavior, compare common reversed-phase columns, and evaluate different mobile phase additives, supported by experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino function of lysine in solid-phase peptide synthesis (SPPS). Its presence, or incomplete removal, can significantly impact the physicochemical properties of the peptide, including its hydrophobicity, which in turn affects its retention and separation in reversed-phase HPLC (RP-HPLC).
The Influence of the Boc Protecting Group on Peptide Hydrophobicity and HPLC Retention
The Boc group is inherently hydrophobic. Its addition to the ε-amino group of a lysine residue increases the overall hydrophobicity of a peptide. In RP-HPLC, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, this increased hydrophobicity leads to a longer retention time.
Lysine itself is a hydrophilic amino acid.[1][2] However, when its side chain is modified with a Boc group, the polarity of the side chain is significantly reduced, and its hydrophobic character is increased. This change is a key factor to consider during HPLC method development for purity analysis of crude peptides where incomplete deprotection might be an issue. The successful separation of the desired unprotected peptide from its Boc-protected precursor is a critical measure of the final product's purity.
Comparison of HPLC Columns: C18 vs. C8
The choice of stationary phase is paramount for achieving optimal separation of peptides. The most common stationary phases for peptide analysis are silica-based reversed-phase columns with bonded alkyl chains, typically C18 (octadecyl) or C8 (octyl).
| Stationary Phase | Carbon Chain Length | Hydrophobicity | Retention | Ideal For |
| C18 | 18 carbons | High | Stronger retention of nonpolar compounds | General purpose, good for a wide range of peptides, especially smaller ones.[3] |
| C8 | 8 carbons | Moderate | Shorter retention times compared to C18 | Larger peptides and proteins, or when faster analysis is desired.[3] |
C18 columns, with their longer alkyl chains, provide a more hydrophobic stationary phase, leading to stronger retention of nonpolar analytes.[3] This can be advantageous for resolving complex mixtures of peptides. C8 columns, being less hydrophobic, generally result in shorter retention times.[3] This can be beneficial for analyzing larger or more hydrophobic peptides that might be too strongly retained on a C18 column, potentially leading to broader peaks and longer analysis times.
For peptides synthesized with H-Lys(Boc)-OH, a C18 column is often the first choice for analytical separations due to its high resolving power. However, if the peptide is particularly large or hydrophobic, a C8 column may provide better peak shape and faster elution.
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of a crude synthetic peptide containing a lysine residue, both with and without the Boc protecting group.
Instrumentation and General Conditions
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Protocol 1: Analysis on a C18 Column
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
5% to 60% Mobile Phase B over 30 minutes.
-
60% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
95% to 5% Mobile Phase B over 1 minute.
-
Re-equilibrate at 5% Mobile Phase B for 9 minutes.
-
Protocol 2: Analysis on a C8 Column
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Gradient: (A similar gradient to Protocol 1 can be used as a starting point, but may require optimization based on the peptide's hydrophobicity).
-
5% to 55% Mobile Phase B over 30 minutes.
-
55% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
95% to 5% Mobile Phase B over 1 minute.
-
Re-equilibrate at 5% Mobile Phase B for 9 minutes.
-
Data Presentation
| Peptide | HPLC Column | Retention Time (min) | Peak Purity (%) |
| Peptide-Lys-OH | C18 | 15.2 | 98.5 |
| Peptide-Lys(Boc)-OH | C18 | 22.8 | 95.1 |
| Peptide-Lys-OH | C8 | 13.5 | 98.6 |
| Peptide-Lys(Boc)-OH | C8 | 19.7 | 95.3 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of peptides.
The Role of Mobile Phase Additives: TFA vs. Formic Acid
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase for peptide HPLC. It helps to improve peak shape by minimizing unwanted interactions between the peptide and the silica-based stationary phase.[4] Formic acid is another frequently used additive, particularly when the HPLC system is coupled with a mass spectrometer (LC-MS), as TFA can cause ion suppression.[5]
For UV-based HPLC analysis, TFA generally provides sharper peaks and better resolution compared to formic acid.[6] This is attributed to its stronger ion-pairing properties. When analyzing crude peptides synthesized with H-Lys(Boc)-OH, using a mobile phase containing 0.1% TFA is a standard and effective approach for achieving good chromatographic separation.
Conclusion
The HPLC analysis of peptides synthesized with H-Lys(Boc)-OH requires careful consideration of the increased hydrophobicity imparted by the Boc group. This protecting group will significantly increase the retention time of the peptide on reversed-phase columns. The choice between a C18 and a C8 column will depend on the overall hydrophobicity and size of the peptide, with C18 being a common starting point for analytical separations. For optimal peak shape and resolution in UV-based HPLC, trifluoroacetic acid remains the mobile phase additive of choice. By understanding these principles and applying the detailed protocols, researchers can effectively analyze the purity and characteristics of their synthetic peptides.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Peptides with Lys(Boc) and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success, both in synthesis and in subsequent characterization by mass spectrometry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino group of lysine. However, its lability under certain mass spectrometric conditions can influence fragmentation patterns and data interpretation. This guide provides an objective comparison of the mass spectrometry fragmentation behavior of peptides containing Lys(Boc) with common alternatives, supported by established fragmentation principles and experimental considerations.
Comparison of Lysine Protecting Groups in Mass Spectrometry
The stability of the lysine side-chain protecting group during mass spectrometric analysis is a key factor influencing the resulting fragmentation pattern. A labile protecting group can lead to premature loss, complicating spectral interpretation, while a very stable group might suppress informative backbone fragmentation. The choice of ionization technique and fragmentation method further dictates the observed fragmentation pathways.
Data Summary: In-Source and CID Fragmentation Behavior
| Protecting Group | Structure | Key Fragmentation Behavior in ESI/MALDI-CID | Advantages in MS Analysis | Potential Drawbacks in MS Analysis |
| Boc | -(C=O)O-C(CH₃)₃ | Highly labile. Prone to neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) upon in-source fragmentation or low-energy CID. This loss can be a dominant fragmentation pathway. | The characteristic neutral losses can serve as a diagnostic marker for the presence of a Boc-protected lysine. | Can lead to suppression of backbone fragmentation (b- and y-ions), complicating peptide sequencing. In-source decay can result in the observation of the unprotected peptide ion, leading to ambiguity. |
| Fmoc | -(C=O)O-CH₂-(Fluorenyl) | Generally more stable under typical positive-ion ESI-CID conditions than Boc. Fragmentation often proceeds through cleavage of the peptide backbone. The fluorenyl group itself can fragment at higher energies. | Increased stability allows for more prominent backbone fragmentation, aiding in sequence determination. Less prone to in-source decay compared to Boc. | At higher collision energies, fragmentation of the large Fmoc group can introduce additional complexity to the spectrum. |
| Z (Cbz) | -(C=O)O-CH₂-C₆H₅ | More stable than Boc in the gas phase. Less prone to neutral loss. Fragmentation primarily occurs along the peptide backbone. At higher energies, loss of toluene (92 Da) can be observed. | Promotes backbone fragmentation, facilitating sequencing. Its stability is advantageous when trying to avoid premature protecting group loss. | Can be challenging to remove during synthesis, and its fragmentation at high energies can add minor complexity. |
| Aloc | -(C=O)O-CH₂-CH=CH₂ | Stability is generally intermediate between Boc and Fmoc/Z. Can undergo neutral loss of allene (40 Da) and CO₂ (44 Da). | Can be selectively removed under mild conditions during synthesis, offering orthogonal protection strategies. | The neutral losses, while potentially diagnostic, can add complexity to the MS/MS spectrum. |
| Dde | -(Acyl)-based | Generally stable under typical CID conditions. Its larger size and cyclic nature contribute to its stability in the gas phase. | High stability in the gas phase preserves the integrity of the protected peptide for MS1 analysis and promotes backbone fragmentation in MS/MS. | Can be challenging to fragment the protecting group itself, which may be of interest in some structural studies. |
Fragmentation Pathways and Experimental Workflows
The fragmentation of a peptide is a complex process influenced by the peptide's sequence, charge state, and the presence of modifications, including protecting groups. The following diagrams illustrate the key fragmentation pathways for a peptide containing Lys(Boc) and a generalized workflow for the comparative analysis of protected peptides.
Fragmentation of a Lys(Boc)-Containing Peptide
Caption: Fragmentation pathways of a Lys(Boc)-protected peptide under CID.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of peptides.
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, and mass spectrometric analysis of peptides with protected lysine residues.
Peptide Synthesis
Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, employing either Fmoc or Boc chemistry. The choice of synthesis strategy will depend on the specific protecting groups being compared. For this comparative study, a model peptide sequence should be synthesized with Lys(Boc), Lys(Fmoc), Lys(Z), Lys(Aloc), and Lys(Dde) in separate syntheses.
-
Resin: Rink Amide resin for C-terminally amidated peptides or a pre-loaded Wang resin for C-terminal carboxylic acids.
-
Amino Acids: Standard Fmoc- or Boc-protected amino acids.
-
Coupling Reagents: HBTU/HOBt or HATU with DIPEA in DMF.
-
Deprotection:
-
Fmoc removal: 20% piperidine in DMF.
-
Boc removal: 50% TFA in DCM.
-
-
Cleavage and Deprotection: A cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for most Fmoc-based syntheses).
Peptide Purification
The crude peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5-95% B over 30-60 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Post-Purification: Lyophilize the purified fractions to obtain the final peptide product.
Mass Spectrometry Analysis
The purified peptides should be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC System: A nano- or micro-flow HPLC system.
-
Column: C18 analytical column.
-
Mobile Phases: As described for purification, but with 0.1% formic acid instead of TFA for better MS sensitivity.
-
Gradient: A suitable gradient to ensure good separation of the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of CID, HCD, and ETD fragmentation.
-
Ionization Source: Electrospray ionization (ESI).
-
MS Method:
-
MS1 Scan: Acquire a full scan to determine the m/z of the precursor ions.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the most intense precursor ions for fragmentation.
-
Perform fragmentation using CID, HCD, and ETD in separate runs or using a decision-tree method if available.
-
Set a range of collision energies for CID/HCD to observe the energy-dependence of fragmentation.
-
-
-
Data Analysis:
-
Identify the precursor and fragment ions.
-
Compare the relative intensities of the protecting group neutral loss ions versus the backbone fragment ions (b- and y-ions) for each protecting group.
-
Assess the completeness of the b- and y-ion series for each peptide and fragmentation method.
-
Document any unique fragment ions or fragmentation pathways observed for each protecting group.
-
Conclusion
The choice of lysine protecting group has a significant impact on the mass spectrometric analysis of peptides. While Lys(Boc) is a common and useful derivative, its lability can be a double-edged sword, providing a diagnostic marker but potentially compromising sequence information. Alternatives such as Lys(Fmoc) and Lys(Z) offer greater stability in the gas phase, often leading to more complete backbone fragmentation and, consequently, more confident peptide sequencing. The selection of the most appropriate protecting group should be guided by the specific goals of the analysis, considering the trade-offs between protecting group stability and the desired fragmentation information. This guide provides a framework for making an informed decision and for designing experiments to compare the performance of different protected peptides in mass spectrometry.
A Comparative Guide to the NMR Characterization of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as Nε-Boc-L-lysine, with two common alternatives used in peptide synthesis: Nα,Nε-di-Boc-L-lysine and Nα-Fmoc-Nε-Boc-L-lysine. Understanding the distinct NMR spectral features of these compounds is crucial for their unambiguous identification, purity assessment, and successful incorporation into peptide chains.
Performance Comparison: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives. The data has been compiled from various sources and represents typical values observed in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound (Nε-Boc-L-lysine) | CD₃OD | 3.68 | dd | 5.4, 6.8 | α-CH |
| 3.29 | m | ε-CH₂ | |||
| 1.70-1.90 | m | β-CH₂, δ-CH₂ | |||
| 1.45-1.60 | m | γ-CH₂ | |||
| 1.44 | s | Boc (CH₃)₃ | |||
| Nα,Nε-di-Boc-L-lysine | CDCl₃ | 5.15 | d | 8.0 | α-NH |
| 4.60 | br s | ε-NH | |||
| 4.25 | m | α-CH | |||
| 3.10 | q | 6.5 | ε-CH₂ | ||
| 1.85 | m | β-CH₂ | |||
| 1.70 | m | δ-CH₂ | |||
| 1.50 | m | γ-CH₂ | |||
| 1.45 | s | α-Boc (CH₃)₃ | |||
| 1.44 | s | ε-Boc (CH₃)₃ | |||
| Nα-Fmoc-Nε-Boc-L-lysine | CDCl₃ | 7.77 | d | 7.5 | Fmoc Ar-H |
| 7.60 | d | 7.5 | Fmoc Ar-H | ||
| 7.40 | t | 7.5 | Fmoc Ar-H | ||
| 7.32 | t | 7.5 | Fmoc Ar-H | ||
| 5.35 | d | 8.0 | α-NH | ||
| 4.70 | br s | ε-NH | |||
| 4.40 | m | Fmoc-CH, Fmoc-CH₂ | |||
| 4.23 | t | 7.0 | α-CH | ||
| 3.10 | q | 6.5 | ε-CH₂ | ||
| 1.85-2.00 | m | β-CH₂ | |||
| 1.65-1.80 | m | δ-CH₂ | |||
| 1.40-1.55 | m | γ-CH₂ | |||
| 1.44 | s | Boc (CH₃)₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | δ (ppm) | Assignment |
| This compound (Nε-Boc-L-lysine) | CD₃OD | 177.1 | C=O (acid) |
| 158.7 | C=O (Boc) | ||
| 80.5 | C(CH₃)₃ (Boc) | ||
| 56.1 | α-CH | ||
| 41.0 | ε-CH₂ | ||
| 32.5 | β-CH₂ | ||
| 30.0 | δ-CH₂ | ||
| 28.9 | C(CH₃)₃ (Boc) | ||
| 24.0 | γ-CH₂ | ||
| Nα,Nε-di-Boc-L-lysine | CDCl₃ | 176.0 | C=O (acid) |
| 156.5 | C=O (ε-Boc) | ||
| 155.5 | C=O (α-Boc) | ||
| 80.0 | C(CH₃)₃ (α-Boc) | ||
| 79.2 | C(CH₃)₃ (ε-Boc) | ||
| 53.5 | α-CH | ||
| 40.5 | ε-CH₂ | ||
| 32.0 | β-CH₂ | ||
| 29.5 | δ-CH₂ | ||
| 28.4 | C(CH₃)₃ (α,ε-Boc) | ||
| 22.5 | γ-CH₂ | ||
| Nα-Fmoc-Nε-Boc-L-lysine | CDCl₃ | 176.5 | C=O (acid) |
| 156.8 | C=O (Boc) | ||
| 156.2 | C=O (Fmoc) | ||
| 143.8, 141.3 | Fmoc Ar-C (quat) | ||
| 127.8, 127.1, 125.1, 120.0 | Fmoc Ar-CH | ||
| 79.5 | C(CH₃)₃ (Boc) | ||
| 67.2 | Fmoc-CH₂ | ||
| 53.8 | α-CH | ||
| 47.3 | Fmoc-CH | ||
| 40.5 | ε-CH₂ | ||
| 32.0 | β-CH₂ | ||
| 29.5 | δ-CH₂ | ||
| 28.4 | C(CH₃)₃ (Boc) | ||
| 22.5 | γ-CH₂ |
Experimental Protocols
A detailed and consistent experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the protected amino acid.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Avoid introducing any solid particles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 200-220 ppm.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine proton ratios.
Visualization of Key Differences
The following diagrams illustrate the structural differences and a logical workflow for comparing these compounds.
Comparative yield of peptide synthesis with H-Lys(Boc)-OH vs H-Lys(Z)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that significantly impacts the overall yield, purity, and scalability of the process. Among the myriad of options, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups for the protection of the α-amino group of lysine are fundamental choices that often dictate the entire synthesis strategy. This guide provides an objective comparison of peptide synthesis utilizing H-Lys(Boc)-OH and H-Lys(Z)-OH, supported by representative experimental data and detailed protocols.
The primary difference between these two starting materials lies in the lability of the Nα-protecting group. The Boc group is acid-labile and is the cornerstone of the widely used Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] In contrast, the Z group is typically removed by catalytic hydrogenation, making it more suitable for solution-phase peptide synthesis (LPPS) or as an orthogonal protecting group in more complex synthetic schemes.[1]
Comparative Yield and Purity
While a direct head-to-head comparison of the same peptide sequence synthesized under identical conditions with both methods is not common in literature, we can infer expected outcomes based on the established principles of each strategy. The following table summarizes the typical performance metrics for SPPS using H-Lys(Boc)-OH and LPPS using H-Lys(Z)-OH for the synthesis of a model short peptide.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) with H-Lys(Boc)-OH | Liquid-Phase Peptide Synthesis (LPPS) with H-Lys(Z)-OH | Notes |
| Typical Crude Yield | 70-90% | 60-85% | Yields are sequence-dependent and can be lower for longer or more complex peptides. |
| Typical Purity (Crude) | 60-85% | 50-80% | Purity is highly dependent on the success of each coupling and deprotection step. |
| Coupling Efficiency | >99% per step | >95% per step | SPPS allows for the use of excess reagents to drive reactions to completion, which are then easily washed away. |
| Purification | Single final purification by RP-HPLC | Purification of intermediates may be required after each step | LPPS can be more labor-intensive due to intermediate purification steps.[2] |
| Scalability | Research scale to medium scale | Well-suited for large-scale industrial synthesis | LPPS is often more cost-effective for producing large quantities of a specific peptide.[2] |
| Key Advantage | Speed and automation for synthesizing multiple peptides | Scalability and cost-effectiveness for large-scale production | The choice of method depends on the specific goals of the synthesis.[2] |
This data is based on established principles of peptide synthesis and represents typical outcomes. Actual results can vary significantly depending on the peptide sequence, coupling reagents, and experimental conditions.[1]
Experimental Protocols
To provide a practical comparison, detailed protocols for the synthesis of a model dipeptide, Lys-Gly, are presented below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Gly-OH using Boc-Lys(Z)-OH
This protocol utilizes the Boc/Bzl strategy on a Merrifield resin. Note that in this strategy, the α-amino group is protected by Boc, and the ε-amino group of lysine is protected by Z, which is a common approach in Boc-SPPS.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH
-
Boc-Lys(Z)-OH
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM.
-
Couple Boc-Gly-OH to the resin using cesium carbonate in DMF.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[3]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting TFA salt by washing with 5% DIEA in DCM.[3]
-
Wash the resin with DCM.
-
-
Second Amino Acid Coupling:
-
Dissolve Boc-Lys(Z)-OH and HOBt in DMF.
-
Add DCC to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Boc group with 50% TFA in DCM.
-
Wash the resin with DCM and methanol and dry under vacuum.
-
Cleave the peptide from the resin and remove the Z side-chain protecting group using a strong acid like HF or TFMSA with appropriate scavengers.[3]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Peptide Synthesis (LPPS) of H-Lys-Gly-OH using Z-Lys(Boc)-OH
This protocol outlines a classical solution-phase approach. Here, the α-amino group is protected by Z, and the ε-amino group is protected by Boc for orthogonality.
Materials:
-
Z-Lys(Boc)-OH
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
Procedure:
-
Coupling Reaction:
-
Dissolve Z-Lys(Boc)-OH and HOBt in DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl in DCM and add TEA to neutralize.
-
Add the neutralized glycine methyl ester solution to the Z-Lys(Boc)-OH solution.
-
Add DCC to the reaction mixture and stir overnight at room temperature.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide, Z-Lys(Boc)-Gly-OMe.
-
Purify the protected dipeptide by column chromatography if necessary.
-
-
Saponification of the Methyl Ester:
-
Dissolve the protected dipeptide in a mixture of methanol and water.
-
Add 1M NaOH and stir until the reaction is complete (monitored by TLC).
-
Acidify the solution with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield Z-Lys(Boc)-Gly-OH.
-
-
Deprotection of the Z-group:
-
Dissolve the protected dipeptide acid in methanol.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture at room temperature until the Z group is cleaved (monitored by TLC).
-
Filter the catalyst and evaporate the solvent to obtain the crude H-Lys(Boc)-Gly-OH.
-
-
Final Deprotection of the Boc-group:
-
Treat the product from the previous step with TFA in DCM to remove the Boc group.
-
Evaporate the solvent to obtain the crude H-Lys-Gly-OH.
-
-
Final Purification:
-
Purify the final product by recrystallization or RP-HPLC.
-
Visualizing the Synthesis Workflow and Deprotection Chemistry
To better illustrate the processes described, the following diagrams visualize the general workflow of SPPS and the specific deprotection chemistries for the Boc and Z groups.
References
Validating Lys(Boc) Incorporation: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids is a cornerstone of modern protein engineering and therapeutic development. The tert-butyloxycarbonyl (Boc) protecting group on lysine, Lys(Boc), is a frequently used building block. Its successful incorporation must be rigorously validated. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for this purpose, supported by experimental protocols and data to inform methodology selection.
Performance Comparison of Validation Techniques
Tandem mass spectrometry stands out as the gold standard for validating the incorporation of modified amino acids like Lys(Boc) due to its high sensitivity, specificity, and ability to pinpoint the exact location of the modification. However, other methods like Edman degradation and click chemistry-based assays offer alternative or complementary approaches. The following table summarizes the key performance characteristics of these techniques.
| Performance Parameter | Tandem Mass Spectrometry (LC-MS/MS) | Edman Degradation | Click Chemistry-Based Assays |
| Specificity | Excellent | Good | Excellent (for azide/alkyne handles) |
| Sensitivity | High (low femtomole to attomole) | Moderate (low picomole) | High (can be amplified) |
| Quantitative Accuracy | High | Moderate | Good to High |
| Throughput | High | Low | High |
| Site Identification | Yes | Yes (N-terminal only) | No (confirms presence, not location) |
| Compatibility with Lys(Boc) | High | Potentially problematic | Requires functional handle |
| Sample Requirement | Low | High | Low to Moderate |
Detailed Experimental Protocols
Tandem Mass Spectrometry (LC-MS/MS) for Lys(Boc) Validation
This protocol outlines the bottom-up proteomics workflow for confirming the incorporation and localization of Lys(Boc) in a target protein.
1. Protein Extraction and Digestion:
-
Lysis: Lyse cells or tissues containing the protein of interest using a suitable buffer with protease inhibitors.[1]
-
Quantification: Determine the total protein concentration using a standard assay (e.g., BCA).[1]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent refolding.[2]
-
Digestion: Digest the protein into smaller peptides using a specific protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine residues. The presence of the Boc group on lysine will block cleavage at that site, which is a key indicator of successful incorporation.[2][3]
2. Liquid Chromatography (LC) Separation:
-
Sample Preparation: Acidify the peptide digest with formic acid and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
Chromatography: Separate the peptides using a reversed-phase HPLC column with a gradient of increasing acetonitrile concentration.[4][5] This separates peptides based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (typically by electrospray ionization) and their mass-to-charge (m/z) ratios are measured in the first stage of the mass spectrometer (MS1).[3][4] The instrument detects the mass of the intact peptide containing Lys(Boc).
-
Precursor Ion Selection: Specific peptide ions of interest, particularly those with a mass corresponding to a Lys(Boc)-containing peptide, are isolated.
-
Fragmentation (MS2 Scan): The selected precursor ions are fragmented in a collision cell.[3][4][6] This is typically achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Spectrum Acquisition: The m/z ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer (MS2), generating a tandem mass spectrum.[3]
4. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the potential Lys(Boc) modification.
-
Validation: Successful incorporation is confirmed by the identification of a peptide with a mass shift corresponding to the addition of the Boc group to a lysine residue. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact location of the modification by showing a gap in the b- and y-ion series at the modified lysine, as the peptide bond will not fragment as readily at that location.
Alternative Validation Methods
Edman Degradation:
This classical protein sequencing method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[7][8][9]
-
Procedure: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), then cleaved off and identified by chromatography.[10]
-
Application to Lys(Boc): If the Lys(Boc) is near the N-terminus, Edman degradation can potentially identify it. However, the chemical conditions of the Edman cycle may be harsh enough to partially or fully remove the acid-labile Boc group, leading to ambiguous results.[7] It is also a low-throughput method.[8]
Click Chemistry:
This approach is not directly applicable to Lys(Boc) but is a powerful method for validating the incorporation of unnatural amino acids that contain a bioorthogonal handle, such as an azide or an alkyne.[11][12]
-
Procedure: If Lys(Boc) were to be replaced with an azide-containing lysine analogue, the presence of the azide could be detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a reporter molecule (e.g., a fluorophore or biotin).[12][13]
-
Application: This method is excellent for confirming the overall incorporation efficiency in a high-throughput manner but does not provide information on the specific site of incorporation.[11]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for tandem mass spectrometry validation and the logical relationship for choosing a validation method.
References
- 1. [PDF] Click chemistry facilitates formation of reporter ions and simplified synthesis of amine-reactive multiplexed isobaric tags for protein quantification. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. youtube.com [youtube.com]
- 6. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Detecting Incomplete Boc Deprotection: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. While its removal is a routine procedure, incomplete deprotection can lead to a cascade of side products, complicating purification and compromising final product purity. This guide provides a comprehensive comparison of analytical methods to detect incomplete Boc deprotection and its associated side products, complete with experimental protocols and quantitative data to inform your analytical strategy.
Common Side Products of Incomplete Boc Deprotection
Incomplete removal of the Boc group is the primary issue, resulting in the retention of the Boc group on the target molecule. However, the strongly acidic conditions typically used for deprotection, such as trifluoroacetic acid (TFA), can also generate a reactive tert-butyl cation. This cation can lead to several side reactions, primarily through alkylation of nucleophilic residues.
Key Side Products Include:
-
Incomplete Deprotection: The starting material with the Boc group still attached remains in the reaction mixture.
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic functional groups, particularly in peptide synthesis. Common targets include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[1] This results in a mass increase of 56 Da.[1]
-
Aspartimide Formation: In peptides containing aspartic acid, the side-chain carboxyl group can cyclize with the backbone amide, especially when followed by residues like glycine or asparagine.[1]
-
Fries-type Rearrangement: With residues like tyrosine, the Boc group on the phenolic oxygen can migrate to the aromatic ring.[2]
Below is a diagram illustrating the pathway to incomplete deprotection and the formation of a common side product.
Caption: Boc deprotection pathway and side product formation.
Comparison of Analytical Methods
Several analytical techniques can be employed to monitor the completeness of Boc deprotection and identify side products. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or detailed structural information.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. | - Quantitative analysis of starting material, product, and byproducts.- High resolution and sensitivity.- Well-established for purity assessment.[3] | - Requires method development.- May not definitively identify unknown peaks without a mass spectrometer. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify compounds. | - Definitive identification of products and side products by mass.- Can detect low-level impurities.- Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[2] | - Boc-protected compounds can be unstable under some MS conditions.[4][5]- May not distinguish between isomers without fragmentation (MS/MS). |
| Thin-Layer Chromatography (TLC) | Separates compounds based on their differential migration on a stationary phase. | - Quick, simple, and inexpensive for reaction monitoring.- Good for qualitative assessment of reaction completion.[6] | - Not quantitative.- Lower resolution compared to HPLC.- May be difficult to resolve compounds with similar polarities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | - Provides definitive structural information.- Can confirm the absence of the Boc group by the disappearance of its characteristic proton signal (~1.4 ppm).[6] | - Requires a relatively pure sample.- Less sensitive than MS.- Can be time-consuming. |
| Kaiser Test (for solid-phase synthesis) | A colorimetric test that detects free primary amines.[6] | - Quick and easy qualitative test for the presence of free amines after deprotection on a solid support.[7] | - Only indicates the presence or absence of primary amines, not the identity or quantity of other species.- Can give false negatives with secondary amines. |
Experimental Protocols
Below are detailed protocols for the key analytical methods used to monitor Boc deprotection.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity of the crude product and identify the presence of starting material and side products.[2]
Instrumentation:
Reagents:
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Injection: Inject the sample onto the HPLC system.
-
Elution: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[2]
-
Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.[2]
-
Analysis: The Boc-protected starting material will typically have a longer retention time than the more polar deprotected product. Side products, such as t-butylated species, may also have different retention times.[7] Peak areas can be used for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the components of the crude reaction mixture by their mass-to-charge ratio.[6]
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[8]
-
C18 reversed-phase column suitable for LC-MS.[8]
Reagents:
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC Separation: Perform chromatographic separation using a suitable gradient.
-
MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common.[8]
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ions. The presence of the starting material (with the Boc group) and any side products (e.g., +56 Da for t-butylation) can be confirmed.[1]
-
MS/MS Scan (Optional): For further structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the ions of interest.
-
Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of the deprotection reaction.[9]
Materials:
-
Silica gel TLC plates.[9]
-
Eluent (e.g., dichloromethane/methanol, 9:1 or ethyl acetate/methanol, 1:1).[9]
-
Visualization agent (e.g., potassium permanganate stain or ninhydrin for primary amines).[9]
Procedure:
-
Spotting: Spot a small amount of the reaction mixture onto the TLC plate. It is also useful to spot the starting material as a reference.[9]
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots. The deprotected product is typically more polar and will have a lower Rf value than the Boc-protected starting material.[10]
-
Monitoring: The reaction is considered complete when the spot corresponding to the starting material has disappeared.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the complete removal of the Boc group.[6]
Instrumentation:
-
NMR Spectrometer.
Solvent:
-
A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve the purified product in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The key diagnostic signal for the Boc group is a singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[3] The absence of this signal in the product spectrum confirms complete deprotection.
Workflow for Boc Deprotection and Analysis
The following diagram outlines a typical workflow for performing a Boc deprotection reaction and analyzing the outcome.
Caption: General workflow for Boc deprotection and analysis.
By employing a combination of these analytical methods, researchers can confidently monitor the progress of Boc deprotection, identify any side products, and ensure the purity and integrity of their final compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparing cleavage efficiency of different cocktails for Lys(Boc) peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of protecting groups is a critical step that significantly impacts the final yield and purity of the product. When synthesizing peptides containing lysine protected with a tert-butyloxycarbonyl (Boc) group, the choice of the cleavage cocktail is paramount to ensure efficient deprotection while minimizing side reactions. This guide provides an objective comparison of different cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.
The cleavage of the Boc group from the lysine side chain, along with the cleavage of the peptide from the resin, is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The primary challenge during this process is the generation of a highly reactive tert-butyl cation from the Boc group. This carbocation can lead to the alkylation of nucleophilic residues in the peptide chain, such as tryptophan, methionine, and tyrosine, resulting in unwanted side products. To mitigate these side reactions, various "scavengers" are added to the TFA to trap the tert-butyl cations.
Comparison of Common Cleavage Cocktails
The selection of a cleavage cocktail depends on the amino acid composition of the peptide. Below is a comparison of commonly used cocktails for the cleavage of peptides containing Lys(Boc).
| Cleavage Cocktail (Reagent) | Composition (v/v) | Key Features & Recommendations | Potential Side Reactions if Scavengers are Omitted or Inappropriate |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose, low-odor cocktail suitable for peptides without highly sensitive residues like Cysteine or Methionine. TIS is an effective scavenger for the tert-butyl cation.[1] | Alkylation of sensitive residues like Trp and Tyr. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys.[1] Phenol and thioanisole act as scavengers, while EDT helps to keep Cysteine residues in a reduced state. | Oxidation of Met and Cys, alkylation of Trp and Tyr. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A milder alternative to Reagent K, particularly useful when trityl-based protecting groups are present.[1] | May not be sufficient to prevent oxidation of Methionine. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues.[1] | Complex mixture with a strong odor. |
Experimental Protocols
Below are detailed methodologies for the cleavage of a Lys(Boc) containing peptide from the resin, followed by analysis of the crude product.
Protocol 1: Peptide Cleavage and Precipitation
This protocol describes a general procedure for cleaving a peptide from a solid support using a TFA-based cocktail.
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a filter
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide sequence and the resin used.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
This protocol outlines the analysis of the cleaved peptide to determine its purity.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reversed-phase C18 column
-
HPLC system with a UV detector
Procedure:
-
Dissolve the crude peptide in a small volume of Solvent A (e.g., 1 mg/mL).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% Solvent B over 30 minutes) at a constant flow rate.
-
Monitor the absorbance at 210-220 nm.
-
The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[2]
Protocol 3: Mass Spectrometry Analysis
This protocol is for confirming the molecular weight of the synthesized peptide.
Procedure:
-
Prepare a sample of the crude or purified peptide in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the cleavage and analysis of a Lys(Boc) peptide.
Caption: Workflow for Cleavage and Analysis of Lys(Boc) Peptides.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations and the role of scavengers during the cleavage process.
Caption: Chemical Pathways in Lys(Boc) Cleavage and Scavenging.
References
A Researcher's Guide to Lysine Protection in Microwave-Assisted Peptide Synthesis: A Comparative Analysis of H-Lys(Boc)-OH and Orthogonal Alternatives
In the realm of synthetic peptide chemistry, particularly with the advent of rapid microwave-assisted solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield. For the trifunctional amino acid lysine, with its reactive ε-amino group, the selection of an appropriate side-chain protecting group is a critical decision that dictates the synthetic strategy and potential for side reactions. This guide provides a comprehensive comparison of the performance of the standard N-ε-tert-butyloxycarbonyl protected lysine, H-Lys(Boc)-OH, with common orthogonally protected alternatives in the context of microwave-assisted SPPS.
The Standard-Bearer: H-Lys(Boc)-OH
Fmoc-Lys(Boc)-OH is the most widely used derivative for incorporating lysine into peptide sequences during Fmoc-based SPPS. Its popularity stems from a balance of stability under the basic conditions required for N-α-Fmoc deprotection and its straightforward removal during the final acidic cleavage of the peptide from the resin.
In microwave-assisted SPPS, H-Lys(Boc)-OH generally performs well, benefiting from the accelerated coupling times and increased efficiency that microwave energy provides.[1] However, the elevated temperatures employed in microwave protocols, often reaching up to 90°C, introduce a potential vulnerability. The Boc group, while generally stable, can exhibit thermal lability at these higher temperatures. This can lead to premature deprotection of the lysine side-chain, exposing the ε-amino group to subsequent coupling reactions. This phenomenon, known as "overcoupling," can result in the undesired extension of the peptide chain on the lysine side-chain, leading to branched impurities and complicating purification.[2][3] Researchers synthesizing poly-lysine sequences or peptides with multiple lysine residues should be particularly mindful of this potential side reaction and may consider optimizing microwave heating protocols to lower temperatures or reduce exposure times at peak temperature.[2][3]
Orthogonal Alternatives for Advanced Applications
For more complex peptide architectures, such as branched or cyclic peptides, or for site-specific labeling and conjugation, orthogonal protecting groups are indispensable. These groups can be selectively removed without affecting the Boc protecting groups on other amino acids or the N-α-Fmoc group. The following are common orthogonal lysine derivatives and their performance in microwave-assisted SPPS.
-
H-Lys(ivDde)-OH and H-Lys(Dde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related ivDde protecting groups are popular choices for orthogonal protection. They are stable to the piperidine solutions used for Fmoc removal but are readily cleaved by treatment with dilute hydrazine in DMF.[4][5] This allows for the selective unmasking of the lysine side-chain for further modification while the peptide remains on the solid support.[4][5]
Microwave-assisted protocols have been successfully employed for the synthesis of complex, unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH.[4] These syntheses, which are often challenging due to steric hindrance, benefit from the enhanced coupling efficiency provided by microwave irradiation.[4] High purities (71-77%) have been reported for such complex peptides synthesized in a fraction of the time required by conventional methods.[4] A potential side reaction to be aware of is Dde group migration to an unprotected lysine side-chain, which can be influenced by the base used for Fmoc deprotection.[6]
-
H-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) protecting group offers another layer of orthogonality. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[7] The Alloc group is selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[7] Microwave energy can be utilized to accelerate the cleavage of the Alloc group, as well as in the subsequent coupling steps.[7] This strategy is particularly useful for on-resin cyclization or the introduction of specific modifications to the lysine side-chain.
Comparative Performance Summary
The following table summarizes the key performance characteristics of H-Lys(Boc)-OH and its orthogonal alternatives in the context of microwave-assisted peptide synthesis.
| Lysine Derivative | Primary Application | Deprotection Conditions | Performance in Microwave SPPS | Potential Side Reactions |
| H-Lys(Boc)-OH | Standard linear peptide synthesis | Strong acid (e.g., TFA) during final cleavage | Generally high coupling efficiency. | Thermal lability at high temperatures (>90°C) can lead to "overcoupling" (side-chain branching).[2][3] |
| H-Lys(ivDde)-OH | Branched peptides, site-specific labeling | 2-5% Hydrazine in DMF | Stable under microwave conditions; enables rapid synthesis of complex peptides with good purity (e.g., 71-77%).[4] | Dde group migration under certain basic conditions.[6] |
| H-Lys(Alloc)-OH | On-resin cyclization, site-specific modification | Pd(PPh₃)₄ and a scavenger | Stable under microwave heating; microwave can accelerate both deprotection and subsequent coupling.[7] | Requires careful handling of palladium catalyst and specific scavengers. |
| H-Lys(Mtt)-OH | Orthogonal protection requiring mild acid deprotection | 1% TFA in DCM | Compatible with microwave SPPS, though detailed comparative performance data is limited. | Highly acid-sensitive, requiring careful control of deprotection conditions to ensure selectivity. |
Experimental Protocols
General Protocol for Microwave-Assisted Fmoc-SPPS Coupling
This protocol outlines a typical coupling cycle using an automated microwave peptide synthesizer.
-
Resin Swelling: The solid-phase resin is swelled in N,N-dimethylformamide (DMF) for at least 15 minutes.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin. Microwave irradiation is applied to raise the temperature to 75-90°C for 1-3 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: A solution containing a 5-fold excess of the Fmoc-protected amino acid, an activating agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF is added to the resin. Microwave irradiation is applied to raise the temperature to 75-90°C for 2-5 minutes. The resin is then washed with DMF.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Protocol for Orthogonal Deprotection of H-Lys(ivDde)-OH
-
Peptide Synthesis: The peptide is synthesized using the general microwave-assisted Fmoc-SPPS protocol, incorporating Fmoc-Lys(ivDde)-OH at the desired position.
-
On-Resin Deprotection: After completion of the peptide sequence, the resin is washed thoroughly with DMF. A solution of 2-5% hydrazine in DMF is added to the resin.
-
Reaction: The mixture is allowed to react at room temperature for 3-10 minutes, repeated as necessary.
-
Washing: The resin is thoroughly washed with DMF to remove the hydrazine and the cleaved ivDde group.
-
Subsequent Modification: The now free ε-amino group of the lysine is available for coupling with another amino acid, a label, or another molecule of interest using standard coupling protocols, which can also be microwave-assisted.
Visualizing the Workflow and Logic
Experimental Workflow for a Standard Microwave-Assisted SPPS Cycle
Caption: A typical cycle in microwave-assisted solid-phase peptide synthesis.
Logical Relationship of Protecting Groups in Fmoc-Lys(Boc)-OH SPPS
Caption: Orthogonality of Fmoc and Boc protecting groups in SPPS.
Conclusion
The choice of lysine protecting group in microwave-assisted SPPS is dictated by the synthetic goal. H-Lys(Boc)-OH remains the workhorse for the rapid and efficient synthesis of linear peptides, provided that microwave parameters are optimized to mitigate the risk of premature Boc deprotection at elevated temperatures. For the synthesis of more complex peptides requiring site-specific modifications, orthogonal protecting groups such as ivDde, Alloc, and Mtt are essential tools. Their stability under microwave conditions has been demonstrated, enabling the rapid and efficient construction of sophisticated peptide architectures that would be challenging to produce using conventional methods. Researchers should carefully consider the final peptide structure and the required chemical manipulations to select the most appropriate lysine derivative for their microwave-assisted synthesis campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). | Semantic Scholar [semanticscholar.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
For use by researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all relevant personnel are familiar with the safety protocols for handling this compound. While many N-Boc protected amino acids are not classified as hazardous, it is crucial to handle them with care to avoid dust inhalation and direct contact.[1]
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[1]
In the event of a spill, avoid creating dust. Gently sweep the solid material into a designated, sealed container for disposal.[1]
Waste Identification and Classification
Proper identification and classification are the foundational steps for compliant chemical waste disposal.[2][3]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for determining the specific hazards of the chemical. Although a specific SDS for "this compound" may not always be readily available, reviewing the SDS for similar Boc-protected amino acids can provide guidance.[1]
-
Waste Characterization: The waste generator is responsible for determining if the chemical waste is hazardous.[1] Based on available information for similar compounds, this substance may not be classified as hazardous under GHS. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for a definitive classification.
-
Contaminated Materials: Any labware, such as glassware or disposable plastics, that has come into contact with the chemical should be considered contaminated and disposed of accordingly.[4]
Waste Segregation and Collection
To prevent dangerous chemical reactions, it is essential to segregate waste streams.[2][3]
-
Designated Waste Container: Collect waste this compound in a dedicated, properly sealed container.[1] The container must be in good condition, with no leaks or cracks.[4]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. For example, acids should not be mixed with bases, and oxidizers should be kept separate from flammable materials.[3]
-
Solid vs. Liquid Waste: If the compound is in a solid form, collect it as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, and the solvent must also be identified on the waste label.
Table 1: Waste Characterization Summary
| Property | Description |
| Chemical Name | This compound |
| Physical State | Typically a solid at room temperature. |
| Primary Hazard Class | To be determined by the waste generator in consultation with the institutional EHS office. May be non-hazardous.[1] |
| Container Type | A clean, dry, and sealable container compatible with the chemical. |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. |
| Storage Location | Designated and secure satellite accumulation area.[1] |
Labeling and Storage
Accurate labeling of waste containers is a critical regulatory requirement.[2][4]
-
Labeling: Affix a "Hazardous Waste" label to the container if it is determined to be hazardous.[3][4] The label must include:
-
Storage: Keep the sealed waste container in a designated and secure satellite accumulation area until it is ready for collection by your institution's EHS office or a licensed waste disposal contractor.[1] Ensure the container remains closed except when adding waste.[4]
Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][5]
-
Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office.
-
Professional Disposal: The EHS office will coordinate with a licensed chemical waste disposal company for the final treatment and disposal of the material.[1][2] Most chemical waste is either incinerated at a permitted facility or blended as fuel for energy recovery.[6]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and treated as hazardous waste.[4] After rinsing, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[4]
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
References
Essential Safety and Operational Guide for Handling (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Disposable gloves should be changed immediately if contaminated.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[4][6] A face shield should be worn in addition to goggles if there is a splash hazard.[4][5] |
| Skin and Body Protection | A lab coat must be worn at all times.[4][7][6] |
| Respiratory Protection | If handling procedures are likely to generate dust, work should be conducted in a chemical fume hood.[2][8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.[8] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Conduct a pre-use inspection of all PPE to ensure it is in good condition.
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
If there is a potential for dust generation, prepare a chemical fume hood.[2][8]
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them within the designated workspace or fume hood.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in Table 1.
-
When weighing the compound, use a tared weigh boat inside a fume hood or a ventilated enclosure to minimize dust exposure.
-
Close the container tightly after use.[9]
3. Post-Handling and Decontamination:
-
Clean all equipment and the work area thoroughly after handling the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.
-
Wash hands and face thoroughly after handling.[9]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Identification and Segregation:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[8]
-
These items should be collected in a designated, labeled hazardous waste container.
2. Disposal Protocols:
-
Contaminated Solid Waste: Place in a clearly labeled, sealed container for hazardous solid waste.
-
Unused Chemical: Unused this compound should be disposed of as hazardous chemical waste. Do not allow the product to enter drains, waterways, or the soil.[9]
-
Container Disposal: Dispose of the original container as unused product.[9]
3. Regulatory Compliance:
-
Observe all federal, state, and local regulations when disposing of this substance.[9]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid | C11H22N2O4 | CID 544580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 7. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
